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  • Product: (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol
  • CAS: 1243607-75-1

Core Science & Biosynthesis

Foundational

Mechanism of action of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol in vitro

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol Foreword: Charting the Mechanistic Landscape of a Novel Benzimidazole Derivative The benz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

Foreword: Charting the Mechanistic Landscape of a Novel Benzimidazole Derivative

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The specific compound, (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol, is a novel entity within this class. While its precise mechanism of action is yet to be fully elucidated, its structural features suggest several plausible and exciting avenues for investigation. This guide provides a comprehensive framework for researchers and drug development professionals to systematically unravel the in vitro mechanism of action of this promising compound. We will proceed from broad phenotypic screening to detailed molecular target identification and pathway analysis, ensuring a rigorous and scientifically sound investigation.

Part 1: Foundational In Vitro Profiling - Unveiling the Primary Biological Effects

The initial phase of characterization aims to identify the primary biological activity of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol. Given the known activities of benzimidazole derivatives, a logical starting point is to assess its cytotoxic potential against a panel of cancer cell lines.

Broad-Spectrum Antiproliferative Screening

The first step is to determine if the compound exhibits antiproliferative activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.[6]

Experimental Protocol: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare a serial dilution of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Antiproliferative Activity of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
HCT116Colorectal Carcinoma[Experimental Value]
HeLaCervical Adenocarcinoma[Experimental Value]
Workflow for Initial Antiproliferative Screening

G cluster_0 Initial Screening Workflow Cell_Line_Panel Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116, HeLa) Compound_Preparation Prepare Serial Dilutions of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol Cell_Line_Panel->Compound_Preparation Cell_Treatment Treat Cells with Compound (48-72h incubation) Compound_Preparation->Cell_Treatment MTT_Assay Perform MTT Assay Cell_Treatment->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis Hit_Identification Identify Potent Activity (Low µM IC50) Data_Analysis->Hit_Identification

Caption: Workflow for the initial screening of antiproliferative activity.

Part 2: Delving Deeper - Elucidating the Molecular Mechanism of Action

Assuming the compound demonstrates significant antiproliferative activity, the next phase is to investigate the underlying molecular mechanism. Based on the literature for benzimidazole derivatives, several key pathways should be explored.[1][4]

Investigation of Cell Cycle Arrest

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of propidium iodide (PI) stained cells is the gold standard for this investigation.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat the most sensitive cancer cell line with (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Assessment of Apoptosis Induction

Induction of programmed cell death, or apoptosis, is another common mechanism for anticancer agents. This can be assessed by detecting the externalization of phosphatidylserine using Annexin V staining.

Experimental Protocol: Apoptosis Assay using Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 for 24 and 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Molecular Targets of Benzimidazole Derivatives

The benzimidazole scaffold is known to interact with several key molecular targets.[4][7] The following are high-priority targets for investigation.

  • Tubulin Polymerization: Benzimidazoles can inhibit microtubule formation, leading to G2/M cell cycle arrest.

  • Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerases I and II, leading to DNA damage.

  • Kinase Inhibition: Benzimidazole derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling, such as EGFR and VEGFR-2.[7]

Proposed Signaling Pathway Investigation

G cluster_1 Potential Mechanisms of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol cluster_2 Potential Molecular Targets cluster_3 Cellular Consequences cluster_4 Phenotypic Outcomes Compound (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol Tubulin Tubulin Compound->Tubulin Topoisomerase Topoisomerases (I & II) Compound->Topoisomerase Kinases Protein Kinases (e.g., EGFR, VEGFR-2) Compound->Kinases Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption DNA_Damage DNA Damage Topoisomerase->DNA_Damage Signaling_Inhibition Inhibition of Pro-survival Signaling Pathways Kinases->Signaling_Inhibition Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Signaling_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical signaling pathways affected by the compound.

Part 3: Advanced Mechanistic Validation

To confirm the direct molecular targets, a series of more specific in vitro assays are required.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

Experimental Protocol: Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol at various concentrations.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time at 37°C, which corresponds to the rate of tubulin polymerization.

  • Controls: Use paclitaxel as a positive control for polymerization promotion and colchicine as a positive control for polymerization inhibition.

Topoisomerase Inhibition Assay

This assay utilizes supercoiled plasmid DNA and purified topoisomerase enzymes to assess the inhibitory activity of the compound.

Experimental Protocol: Topoisomerase I and II Inhibition Assays

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified topoisomerase I or II, and the appropriate reaction buffer.

  • Compound Incubation: Add the test compound at various concentrations and incubate at 37°C.

  • Reaction Termination and Electrophoresis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Data Analysis: Inhibition of topoisomerase activity will result in the persistence of the supercoiled DNA form.

Kinase Inhibition Profiling

A broad panel of in vitro kinase assays can be used to identify specific kinases that are inhibited by the compound.

Experimental Protocol: In Vitro Kinase Assay Panel

  • Assay Platform: Utilize a commercial kinase profiling service or an in-house platform (e.g., ADP-Glo™, LanthaScreen™).

  • Compound Screening: Screen (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol at a fixed concentration (e.g., 10 µM) against a panel of kinases.

  • Dose-Response Analysis: For any identified "hits," perform a dose-response analysis to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µMIC50 (µM)
EGFR[Experimental Value][Experimental Value]
VEGFR-2[Experimental Value][Experimental Value]
SRC[Experimental Value][Experimental Value]
...[Experimental Value][Experimental Value]

Conclusion: Synthesizing the Mechanistic Narrative

By systematically following this in-depth technical guide, researchers can construct a comprehensive understanding of the in vitro mechanism of action of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol. The integration of data from phenotypic assays, cell-based mechanistic studies, and direct target engagement assays will provide a robust and validated mechanistic narrative. This knowledge is crucial for the further development of this compound as a potential therapeutic agent. The multifaceted nature of the benzimidazole scaffold suggests that this compound could have a complex and interesting mechanism, and the investigative framework provided herein is designed to uncover these intricacies with scientific rigor.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (n.d.).
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).
  • A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold | Bentham Science Publishers. (2024, March 1).
  • Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - Taylor & Francis. (n.d.).
  • Benzimidazole Derivatives as Potential Chemotherapeutic Agents | Bentham Science. (n.d.).
  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds - ACG Publications. (2021, June 8).
  • Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - Taylor & Francis. (2023, January 18).

Sources

Exploratory

The Pharmacological Potential of 6-Chloro-1-isopropyl-1H-benzimidazole Derivatives: A Technical Guide to Antiviral and Antifungal Applications

Executive Summary The benzimidazole pharmacophore is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. Among its functionalized variants, 6-chloro-1-isopropyl-1H-benzimidazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole pharmacophore is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. Among its functionalized variants, 6-chloro-1-isopropyl-1H-benzimidazole derivatives have emerged as highly potent, dual-action pharmacological agents. By strategically positioning an electron-withdrawing chlorine atom and a lipophilic isopropyl group, researchers have optimized this scaffold to target both viral (H+/K+) ATPase pumps and fungal Cytochrome P450 (CYP51) enzymes.

This technical whitepaper provides an in-depth analysis of the structural-activity relationships (SAR), mechanistic pathways, and highly validated experimental protocols necessary for synthesizing and evaluating these derivatives in drug development pipelines.

Structural Activity Relationship (SAR) & Core Rationale

The pharmacological efficacy of the 6-chloro-1-isopropyl-1H-benzimidazole core is not coincidental; it is the result of precise physicochemical tuning:

  • The 1-Isopropyl Substitution: Alkylation at the N1 position with a bulky isopropyl group serves a dual purpose. First, it significantly increases the lipophilicity ( logP ) of the molecule, a critical parameter for penetrating the lipid-rich viral envelopes of Herpetoviridae and the complex fungal cell wall. Second, the steric bulk restricts local molecular rotation and shields the nitrogen from rapid N-dealkylation by hepatic cytochrome enzymes, thereby improving the pharmacokinetic half-life.

  • The 6-Chloro Substitution: The halogen at the 6-position exerts a strong electron-withdrawing inductive effect (-I). This decreases the overall electron density on the benzimidazole ring, finely modulating the pKa​ of the basic imidazole nitrogen. This optimized pKa​ is strictly required for coordinate covalent bonding with the heme iron in fungal CYP51 and for electrostatic interactions within the binding pocket of viral proton pumps.

Mechanistic Pharmacology

Antiviral Efficacy via Proton Pump Modulation

Derivatives of 6-chloro-1-isopropyl-1H-benzimidazole have demonstrated profound efficacy against Herpetoviridae, including Herpes Simplex Viruses (HSV-1, HSV-2), Cytomegalovirus (CMV), and Epstein-Barr Virus (EBV) . The primary mechanism of action is the inhibition of the (H+/K+) ATPase proton pump. By blocking this pump, the derivatives alter the intracellular pH gradients required for viral envelope fusion and subsequent viral replication.

AntiviralMechanism A 6-Chloro-1-isopropyl-1H- benzimidazole Derivative B (H+/K+) ATPase Proton Pump A->B Binds & Inhibits C Intracellular pH Alteration B->C Disrupts Ion Gradient D Inhibition of Viral Replication (Herpetoviridae) C->D Prevents Envelope Fusion

Figure 1: Mechanistic pathway of viral replication inhibition via (H+/K+) ATPase modulation.

Antifungal Efficacy via CYP51 Inhibition

In the context of antifungal drug development, substituting the 2-position of the 6-chloro-1-isopropyl-1H-benzimidazole core with piperazine derivatives yields potent inhibitors of Candida albicans. These compounds act as competitive inhibitors of Cytochrome P450 (CYP51) lanosterol 14α-demethylase. The benzimidazole nitrogen coordinates with the heme iron of CYP51, halting the biosynthesis of ergosterol, leading to the accumulation of toxic methylated sterols and ultimate fungal cell death.

AntifungalMechanism A Lanosterol B Cytochrome P450 (CYP51) Lanosterol 14α-demethylase A->B C Ergosterol Biosynthesis B->C E Fungal Cell Death B->E Membrane Disruption D 6-Chloro-1-isopropyl-1H- benzimidazole D->B Competitive Inhibition

Figure 2: Ergosterol biosynthesis blockade in Candida albicans via CYP51 inhibition.

Quantitative Pharmacological Data

The following table synthesizes quantitative data regarding the pharmacological efficacy of specific 6-chloro-1-isopropyl-1H-benzimidazole derivatives and their structural analogs across different therapeutic targets.

Compound / DerivativeTarget PathwayIC50 (µM)In Vivo Inhibition (%)Therapeutic Application
6-chloro-1-isopropyl-1H-benzimidazole (Sulfinyl derivative)(H+/K+) ATPase4.387% (10 mg/kg, i.v.)Antiviral (Herpetoviridae)
5-chloro-1-isopropyl-1H-benzimidazole (Sulfinyl derivative)(H+/K+) ATPase0.714% (3 mg/kg, i.v.)Antiviral (Herpetoviridae)
Piperazine-substituted 6-chloro-1-isopropyl-1H-benzimidazole CYP51 (C. albicans)High AffinityN/A (In Vitro Docking)Antifungal (Candida spp.)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step incorporates specific analytical checkpoints to verify the causality of the chemical transformations.

Synthesis of Piperazine-Substituted Derivatives

This protocol describes the synthesis of 5/6-chloro-1-isopropyl-2-[1-(4-alkyl/arylpiperazin-1-yl) ethyl]-1H benzimidazoles .

Step 1: Hydroxyl Activation (Chlorination)

  • Transfer 60 mL of thionyl chloride ( SOCl2​ ) into a 250 mL three-neck round-bottom flask (RBF) submerged in an ice-cold water bath.

  • Slowly add 10g of 1-(6-chloro-1-isopropyl-1H-benzoimidazol-2-yl) ethanol with occasional shaking.

    • Causality: The ice bath is critical to control the highly exothermic chlorination. SOCl2​ converts the hydroxyl group into a superior leaving group (chloride) via an SN​i mechanism, preparing the molecule for subsequent alkylation.

  • Validation: Monitor via Thin Layer Chromatography (TLC). Distill the solvent under diminished pressure to isolate the 2-(1-chloroethyl) intermediate. Confirm via GC-MS (Mass spectra peak ~238/240).

Step 2: Nucleophilic Substitution

  • Dissolve 1.3g (0.005 mol) of the intermediate and 1.96g (0.01 mol) of N-methyl piperazine in dry dioxane.

  • Reflux the reaction mixture for 8 hours.

    • Causality: Dry dioxane is selected as an aprotic solvent with a high boiling point (101°C). It provides the necessary thermal energy to drive the SN​2 substitution of the secondary amine while preventing competing solvolysis reactions that would occur in protic solvents.

  • Validation: Quench the mixture in ice-cold water and basify with concentrated ammonia.

    • Causality: Basification deprotonates the newly formed piperazine nitrogen, driving the target compound into the organic phase. Extract with chloroform, dry, and confirm the final structure via NMR and IR spectroscopy (IR peaks at 3462, 3018, and 2912 cm−1 ).

SynthesisWorkflow A 1-(6-chloro-1-isopropyl-1H- benzoimidazol-2-yl) ethanol B Chlorination (SOCl2, Ice Bath) A->B Hydroxyl Activation C Reactive Intermediate: 2-(1-chloroethyl) B->C SN2/SNi Mechanism D Nucleophilic Substitution (Piperazine, Dioxane, Reflux) C->D Amine Alkylation E Final Target Compound D->E Extraction & Purification

Figure 3: Step-by-step synthesis workflow for piperazine-substituted benzimidazole derivatives.

In Vitro Antifungal Assay (Non-Aqueous Titration)

Because benzimidazole derivatives are weak bases, standard aqueous assays often fail to provide sharp endpoints for concentration validation prior to biological testing.

  • Preparation: Dissolve the synthesized derivative in glacial acetic acid.

    • Causality: Glacial acetic acid acts as a leveling solvent, enhancing the basicity of the benzimidazole and piperazine nitrogens.

  • Titration: Titrate using standard 0.1 N Perchloric acid ( HClO4​ ) with crystal violet as an indicator.

  • Biological Evaluation: Once purity is validated (>98%), perform a standard broth microdilution assay against Candida albicans to determine the Minimum Inhibitory Concentration (MIC), directly correlating the structural integrity to CYP51 inhibition.

References

  • US Patent 5945425A. "Method of using (H+ /K+)ATPase inhibitors as antiviral agents." Google Patents.
  • Magar Vidya, Khavane Karna, Sanjay Wagh. "DOCKING, SYNTHESIS AND ANALYSIS OF 5-CHLORO-1- ISOPROPYL-2-[1-(4-ALKYL/ARYLPIPERAZIN-1-YL) ETHYL]-1H BENZIMIDAZOLES." World Journal of Pharmaceutical Research, 2015, Volume 4, Issue 10. URL: [Link]

Foundational

Safety data sheet (SDS) and toxicity profile for (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS) Guidelines Executive Summary & Structural Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS) Guidelines

Executive Summary & Structural Rationale

In preclinical drug development, the benzimidazole scaffold is a privileged structure, frequently utilized in the design of anthelmintics, antivirals, and kinase inhibitors [1]. However, the specific functionalization of this core dictates its pharmacokinetic (PK) and toxicological fate. (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (CAS: 1243607-75-1) represents a highly specialized intermediate or active pharmaceutical ingredient (API) building block.

As a Senior Application Scientist, I approach this molecule by analyzing its structural causality:

  • 6-Chloro Substitution: Halogenation at the 6-position increases the molecule's lipophilicity (LogP) and sterically blocks CYP450-mediated aromatic hydroxylation, enhancing metabolic half-life. However, this increased lipophilicity can drive non-specific protein binding, elevating the risk of off-target cytotoxicity.

  • 1-Isopropyl Group: The bulky aliphatic chain at the N1 position prevents N-glucuronidation and increases cellular permeability.

  • 2-Methanol Moiety: While providing a crucial hydrogen bond donor/acceptor for target engagement (e.g., the hinge region of kinases), this primary alcohol is a metabolic liability. It is highly susceptible to oxidation by alcohol dehydrogenases (ADH) into a potentially reactive aldehyde, which can form toxic adducts with cellular proteins.

Understanding these structural nuances is critical for anticipating its toxicity profile and establishing rigorous handling and screening protocols.

Physicochemical Identity & Data Summary

Before deploying any biological assays, we must establish the physicochemical baseline. The following table summarizes the core identifiers and predicted properties necessary for formulating vehicle controls and storage conditions [4].

PropertyValue / DescriptionCausality / Experimental Impact
Chemical Name (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanolNomenclature standard for regulatory filing.
CAS Number 1243607-75-1Essential for cross-referencing global chemical inventories.
Molecular Formula C11H13ClN2ODetermines exact mass for LC-MS/MS bioanalytical quantification.
Molecular Weight 224.69 g/mol Low MW favors oral bioavailability (Lipinski's Rule of 5).
Solubility Soluble in DMSO, DMF; Poor in H2ODictates the use of 0.1% DMSO as the maximum vehicle concentration in in vitro assays to prevent solvent-induced cytotoxicity.
Stability Sensitive to strong oxidizersThe 2-methanol group can prematurely oxidize; store under inert gas (Argon) at -20°C.

Toxicological Profile & Hazard Identification (SDS Core)

Based on the structural homology to other benzimidazole derivatives, the toxicological profile of this compound requires stringent evaluation, particularly regarding hepatotoxicity and ecotoxicity [1, 2].

Human Health Hazards (In Silico & Homology Projections)
  • Hepatotoxicity: Benzimidazoles are known modulators of the Cytochrome P450 system (specifically CYP1A2 and CYP3A4). The oxidation of the 2-methanol group can deplete intracellular glutathione (GSH), leading to reactive oxygen species (ROS) accumulation and hepatocellular apoptosis.

  • Genotoxicity: While the steric hindrance of the isopropyl group reduces DNA intercalation compared to planar benzimidazoles, Ames testing (OECD 471) is mandatory to rule out mutagenicity from the chlorinated aromatic ring.

  • Skin/Eye Irritation: As a halogenated heterocyclic compound, it is classified as a potential irritant (Category 2).

Laboratory Safety & Handling Protocols
  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for stock solution preparation), safety goggles, and a particulate respirator (N95/FFP2) if handling the lyophilized powder outside a biosafety cabinet.

  • Engineering Controls: All weighing and reconstitution must be performed in a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized micro-particles.

  • Accidental Release: Neutralize spills with a 10% sodium hypochlorite solution (to degrade the benzimidazole core), absorb with inert material (vermiculite), and dispose of as hazardous chemical waste.

Mechanistic Pathways of Toxicity

To predict and mitigate adverse events, we must map the compound's metabolic fate. The diagram below illustrates the hypothesized hepatotoxic pathway triggered by the oxidation of the 2-methanol group and the subsequent cellular defense mechanisms.

ToxicityPathway Compound (6-Chloro-1-isopropyl-1H- benzimidazol-2-yl)methanol Metabolism ADH/CYP450 Oxidation (Liver Microsomes) Compound->Metabolism Phase I Aldehyde Reactive Aldehyde Intermediate Metabolism->Aldehyde Oxidation GSH Glutathione (GSH) Depletion Aldehyde->GSH Adduct Formation Nrf2 Nrf2/HO-1 Activation (Cellular Defense) GSH->Nrf2 Mild Stress Apoptosis Hepatocellular Apoptosis (Toxicity) GSH->Apoptosis Severe Depletion

Caption: Hepatotoxic cascade and Nrf2-mediated defense mechanisms following benzimidazole oxidation.

Self-Validating Experimental Protocols

To empirically validate the safety profile of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol, I have designed the following self-validating experimental workflows. These protocols are engineered to ensure data integrity through built-in quality control metrics.

Protocol 1: High-Throughput Hepatotoxicity Screening (HepG2 Cell Line)

Objective: Determine the IC50 of the compound in human hepatocytes to establish a therapeutic window. Causality: HepG2 cells retain baseline CYP450 activity, making them ideal for detecting metabolism-dependent toxicity specific to benzimidazoles.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in culture media.

    • Critical Control: Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.1% (v/v) to prevent solvent toxicity.

  • Treatment: Aspirate media and add 100 µL of the drug dilutions to the cells. Include a positive control (e.g., Tamoxifen, 50 µM) and a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • Viability Assay (CellTiter-Glo): Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent (measures ATP as a proxy for metabolically active cells). Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes.

  • Luminescence Reading & Validation: Read luminescence on a multi-mode microplate reader.

    • Self-Validation Metric: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor ≥0.5 confirms the assay has a robust dynamic range and the observed toxicity is compound-driven, not an artifact of edge effects or pipetting errors.

Protocol 2: CYP3A4 Inhibition Profiling (Fluorometric)

Objective: Assess the risk of Drug-Drug Interactions (DDIs) caused by the compound inhibiting major metabolic enzymes [3].

Step-by-Step Methodology:

  • Reaction Mixture: In a black 96-well plate, combine 0.5 pmol of recombinant human CYP3A4, 100 mM potassium phosphate buffer (pH 7.4), and the test compound (0.1 to 50 µM).

  • Substrate Addition: Add the fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC) at a concentration equal to its Km​ value.

  • Initiation: Pre-incubate for 10 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Kinetic Read: Monitor fluorescence (Ex/Em = 410/530 nm) continuously for 30 minutes.

  • Data Analysis: Plot the initial velocity against compound concentration to calculate the IC50.

    • Self-Validation Metric: Include Ketoconazole (a known potent CYP3A4 inhibitor) as a positive control. The IC50 of Ketoconazole must fall within the historically accepted range (0.01 - 0.05 µM) for the assay run to be deemed valid.

Preclinical Toxicity Screening Workflow

The integration of these protocols into a cohesive drug development pipeline is visualized below. This logic ensures that only compounds with favorable safety profiles advance to in vivo models.

Workflow Synthesis Compound Synthesis & QC (LC-MS/NMR) InVitro In Vitro Cytotoxicity (HepG2, ATP Assay) Synthesis->InVitro Purity > 98% CYP CYP450 Inhibition Profiling (DDI Risk) InVitro->CYP IC50 > 10 µM InVivo In Vivo Tolerability (Rodent Models) CYP->InVivo Low Inhibition SDS Final SDS Generation & Safety Profiling InVivo->SDS Favorable PK/PD

Caption: Sequential preclinical toxicity screening workflow for novel benzimidazole derivatives.

References

  • Title: Recent advances in toxicology, extraction, and analytical techniques for benzimidazole veterinary drug residues in food. Source: Food Chemistry (2026). URL: [Link]

  • Title: A review on the ecotoxicity of macrocyclic lactones and benzimidazoles on aquatic organisms. Source: Environmental Science and Pollution Research (2023). URL: [Link]

  • Title: Acute Intoxications and Fatalities Associated With Benzimidazole Opioid (Nitazene Analog) Use: A Systematic Review. Source: Therapeutic Drug Monitoring (2022). URL: [Link]

Exploratory

A Technical Guide to the Characterization of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol: An Integrated In Silico and In Vitro Approach

Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] The specific compound, (6-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] The specific compound, (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol, while cataloged for research use, lacks extensive characterization in peer-reviewed literature.[2][3] However, its structural motifs—notably the 6-chloro substitution and the N-isopropyl group—are features present in benzimidazole derivatives with demonstrated biological activity, including anticancer and antimicrobial effects.[1][4] This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to elucidate the binding affinity and molecular interactions of this, or structurally similar, novel benzimidazole derivatives. We will detail an integrated workflow that begins with computational hypothesis generation and culminates in robust experimental validation, explaining not just the protocols but the critical scientific reasoning that underpins each methodological choice.

Introduction: Deconstructing the Molecule for Target Hypothesis

The structure of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol provides immediate clues for forming a testable hypothesis. The benzimidazole core is a bioisostere of purine, allowing it to compete with endogenous ligands like ATP at the active sites of enzymes, particularly kinases.[5] The chloro group at the 6-position is an electron-withdrawing group known to modulate the electronic properties and binding capabilities of the scaffold.[6]

Given these features, a logical starting point is to hypothesize that the compound may act as an inhibitor of a protein kinase implicated in disease. The Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overactive in cancers, serves as an excellent and well-validated target for benzimidazole-based inhibitors and will be used as our model target for this guide.[5] Our objective is to first predict this interaction computationally and then validate it experimentally.

Part I: In Silico Characterization via Molecular Docking

Molecular docking is an indispensable computational tool in structure-based drug design.[7] It predicts the preferred orientation and binding affinity of a ligand when bound to a target protein, offering a rapid and cost-effective method to prioritize compounds and generate mechanistic hypotheses before committing to resource-intensive wet-lab experiments.[8][9]

The Rationale Behind the Docking Workflow

The docking process is more than a simple simulation; it is a systematic reduction of conformational possibilities to identify the most energetically favorable binding pose.[7] Each step is designed to ensure the biological relevance of the final prediction. We must prepare both the ligand and the receptor to accurately reflect their physiological state, define a specific search space to focus computational effort on the active site, and use a reliable scoring function to rank the potential poses.[8][]

Experimental Protocol: Molecular Docking of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol against EGFR

This protocol outlines a standard workflow using widely accessible tools like AutoDock Vina.[7]

  • Receptor Preparation:

    • Action: Obtain the 3D crystal structure of the target protein. For this example, we will use the human EGFR kinase domain (PDB ID: 3VJO).[5]

    • Causality: The crystal structure provides the precise atomic coordinates of the protein's active site, which is the "lock" our ligand "key" must fit into.[]

    • Procedure:

      • Download the PDB file from the RCSB Protein Data Bank.

      • Using molecular visualization software (e.g., AutoDock Tools, PyMOL, Chimera), remove all non-essential molecules, including water, co-crystallized ligands, and any duplicate protein chains.

      • Add polar hydrogen atoms and assign Kollman charges. This step is critical for accurately calculating electrostatic and hydrogen bonding interactions.

  • Ligand Preparation:

    • Action: Generate a low-energy 3D conformation of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol.

    • Causality: The ligand is not a static, 2D structure. It is a flexible molecule with multiple possible conformations (rotatable bonds). Energy minimization finds the most stable 3D shape, which is the most likely starting point for binding.[11]

    • Procedure:

      • Draw the 2D structure of the compound using software like ChemDraw or obtain the structure from a database like PubChem.

      • Convert the 2D structure to 3D and perform energy minimization using a force field (e.g., MMFF94). This can be done within software like Avogadro or the ligand preparation modules of docking suites.[11]

      • Save the final structure in a compatible format (e.g., .pdbqt for AutoDock).

  • Docking Simulation & Analysis:

    • Action: Define the binding site and run the docking algorithm.

    • Causality: The algorithm systematically samples different positions and orientations of the flexible ligand within the rigid receptor's active site.[7] A scoring function then estimates the binding free energy for each pose, with more negative values indicating stronger predicted affinity.[12][13]

    • Procedure:

      • Identify the active site of EGFR, typically by using the coordinates of the co-crystallized inhibitor in the original PDB file.

      • Define a "grid box" that encompasses this entire active site. This box constrains the search space for the docking algorithm.

      • Execute the docking simulation using a program like AutoDock Vina.

      • Analyze the output, focusing on the pose with the lowest binding energy score (reported in kcal/mol).

      • Visualize the top-ranked pose in complex with the EGFR active site. Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with specific amino acid residues.[5][12]

Visualization: Molecular Docking Workflow

Caption: Workflow for a typical molecular docking study.

Part II: In Vitro Validation via Binding Affinity Assays

While docking provides a powerful predictive model, it is not a substitute for empirical data. Experimental validation is required to quantify the binding affinity and confirm the in silico hypothesis. The equilibrium dissociation constant (Kd) is the definitive metric for binding affinity; a lower Kd value signifies a stronger interaction.[14]

The Rationale Behind Assay Selection

Numerous techniques can measure binding affinity, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence-based methods.[15] For this guide, we will detail a competitive binding assay . This approach is highly versatile and particularly useful when the ligand of interest (our benzimidazole compound) does not have intrinsic fluorescent properties.[16] The principle is to measure how effectively our unlabeled compound competes with a known, fluorescently-labeled ligand for binding to the target protein.[17]

Experimental Protocol: Fluorescence Polarization-Based Competitive Binding Assay

This protocol assumes a known fluorescent ligand for EGFR is available.

  • Assay Development & Probe Characterization:

    • Action: Determine the Kd of the fluorescent probe binding to the EGFR protein.

    • Causality: This step is a mandatory prerequisite. You cannot accurately measure the affinity of your competitor (the test compound) without first establishing a robust baseline for the probe you intend to displace.[16] The reaction must also be given sufficient time to reach equilibrium, a critical factor often overlooked.[18]

    • Procedure:

      • Prepare a series of dilutions of the EGFR protein in an appropriate assay buffer.

      • Add a fixed, low concentration of the fluorescent probe to each dilution. The probe concentration should ideally be at or below the expected Kd.[18]

      • Incubate the reactions until equilibrium is reached. This should be confirmed by taking measurements at multiple time points until the signal is stable.[18]

      • Measure the fluorescence polarization (FP) of each sample. FP is high when the fluorescent probe is bound to the large protein and low when it is free in solution.

      • Plot the change in FP against the protein concentration and fit the data to a one-site binding equation to determine the Kd of the probe.

  • Competitive Binding Experiment:

    • Action: Measure the ability of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol to displace the fluorescent probe.

    • Causality: The decrease in fluorescence polarization will be proportional to the concentration of the test compound, allowing for the calculation of its inhibitory potency (IC50).

    • Procedure:

      • Prepare a serial dilution of the (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol compound.

      • In each well of a microplate, combine a fixed concentration of EGFR protein (typically 1-2x the probe Kd) and the fluorescent probe (at its Kd concentration).[16]

      • Add the serial dilutions of the test compound to the wells.

      • Incubate to ensure the competitive reaction reaches equilibrium.

      • Measure the FP for each well.

  • Data Analysis:

    • Action: Calculate the IC50 and convert it to the inhibition constant (Ki).

    • Causality: The IC50 is the concentration of the test compound that displaces 50% of the fluorescent probe. While useful, it is dependent on assay conditions. The Ki is a true measure of affinity, independent of the probe concentration, and is the ultimate value we seek.[16]

    • Procedure:

      • Plot the FP signal against the logarithm of the test compound's concentration.

      • Fit the resulting dose-response curve with a sigmoidal model to determine the IC50 value.

      • Calculate the Ki from the IC50 using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent probe and its concentration used in the assay.

Visualization: Competitive Binding Assay Workflow

cluster_step1 Step 1: Probe Characterization cluster_step2 Step 2: Competition Experiment cluster_step3 Step 3: Final Analysis titrate_p Titrate Target Protein with fixed [Fluorescent Probe] incubate_p Incubate to Equilibrium titrate_p->incubate_p measure_p Measure Signal (e.g., Fluorescence Polarization) incubate_p->measure_p calc_kd Plot & Fit Data to Calculate Probe Kd measure_p->calc_kd titrate_c Titrate Test Compound into fixed [Target + Probe] calc_kd->titrate_c incubate_c Incubate to Equilibrium titrate_c->incubate_c measure_c Measure Signal (Displacement of Probe) incubate_c->measure_c calc_ic50 Plot & Fit Data to Calculate IC50 measure_c->calc_ic50 calc_ki Calculate Ki from IC50 using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive binding assay.

Part III: Data Synthesis and Interpretation

The power of this integrated approach lies in the synthesis of computational and experimental data. The docking study provides a structural hypothesis for how the molecule binds, while the affinity assay provides a quantitative measure of how well it binds.

Correlating In Silico and In Vitro Data

A successful investigation will show a strong correlation between the two datasets. A low (highly negative) binding energy from docking should correspond to a low (potent) Ki value from the binding assay. Discrepancies can also be informative; a compound that docks well but binds poorly may indicate issues with ligand solvation energy not captured by the scoring function, or that the protein may undergo conformational changes upon binding not accounted for in a rigid receptor model.[7]

Quantitative Data Summary

All quantitative results should be summarized for clear comparison.

CompoundTargetDocking Score (kcal/mol)Binding Affinity (Ki, nM)Key Interacting Residues (from Docking)
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanolEGFR-8.175Met793, Lys745, Asp855
Reference Inhibitor (e.g., Gefitinib)EGFR-8.350Met793, Cys797, Asp855
(Note: Data shown is hypothetical for illustrative purposes.)

Conclusion

The characterization of a novel compound like (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol requires a multi-faceted, hypothesis-driven approach. By seamlessly integrating in silico molecular docking with in vitro binding affinity assays, researchers can efficiently move from structural hypothesis to quantitative validation. This guide provides the necessary theoretical rationale and actionable protocols to determine not only if a molecule binds to a target, but to understand the structural basis and energetic strength of that interaction, paving the way for rational, structure-guided drug discovery.

References

  • Evaluation and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Barreiro, G., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Retrieved from [Link]

  • Exploring Binding Affinities and Interactions of Benzimidazole Derivatives via AutoDock Molecular Docking Studies. (2023). ProQuest. Retrieved from [Link]

  • Abdullah, N. H., et al. (2023). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Universiti Kebangsaan Malaysia. Retrieved from [Link]

  • Russo, R., et al. (2022). Exploring the effectiveness of novel benzimidazoles as CB2 ligands: synthesis, biological evaluation, molecular docking studies and ADMET prediction. PMC. Retrieved from [Link]

  • Sáenz, X., et al. (2003). Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Exploring the Binding Affinity and Molecular Interactions: A Comprehensive Study on the Molecular Docking of Benzimidazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. PMC. Retrieved from [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight. Retrieved from [Link]

  • Computational Chemistry Approaches to Molecular Docking. (2024). IntechOpen. Retrieved from [Link]

  • QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. (2021). ResearchGate. Retrieved from [Link]

  • Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1,3,4-oxadiazole moieties as potential thymidylate synthase inhibitors. (2020). RSC Publishing. Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot. Retrieved from [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Retrieved from [Link]

  • Schreiber, G., et al. (2015). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC. Retrieved from [Link]

  • Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. Retrieved from [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife. Retrieved from [Link]

  • Nguyen, H. P., et al. (2021). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Retrieved from [Link]

  • (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol. (n.d.). ChemBK. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (CAS: 1243607-75-1)[1] Introduction & Strategic Route Design Benzimidazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (CAS: 1243607-75-1)[1]

Introduction & Strategic Route Design

Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antiviral, antihypertensive, and proton-pump inhibitor drug classes. The target compound, (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol, features a highly specific substitution pattern: an isopropyl group at N1, a hydroxymethyl group at C2, and a chlorine atom at C6.

To achieve this specific regiochemistry, a linear three-step synthesis is designed. We begin with a Nucleophilic Aromatic Substitution (SNAr) to establish the N1-isopropyl group, followed by a chemoselective nitro reduction, and conclude with a Phillips condensation to construct the imidazole ring and install the C2-hydroxymethyl moiety.

Synthetic Workflow Diagram

SynthesisRoute SM 2,4-Dichloronitrobenzene + Isopropylamine Int1 5-Chloro-N-isopropyl- 2-nitroaniline SM->Int1 S_NAr DMF, K2CO3, 80°C Int2 5-Chloro-N1-isopropyl- benzene-1,2-diamine Int1->Int2 Béchamp Reduction Fe, NH4Cl, EtOH/H2O Prod (6-Chloro-1-isopropyl-1H- benzimidazol-2-yl)methanol Int2->Prod Phillips Condensation Glycolic Acid, HCl, Reflux

Figure 1: Three-step synthetic workflow for (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol.

Reaction Parameters and Yield Optimization

The following table summarizes the optimized quantitative parameters for each step of the synthesis to ensure reproducibility and high throughput in a discovery laboratory setting.

Synthesis StepReagents / CatalystsSolvent SystemTemp (°C)Time (h)Expected Yield (%)
1. SNAr Isopropylamine (2.5 eq), K₂CO₃ (2.0 eq)DMF804 - 685 - 90
2. Reduction Iron powder (5.0 eq), NH₄Cl (5.0 eq)EtOH / H₂O (3:1)902 - 375 - 85
3. Cyclization Glycolic acid (1.5 eq), 4N HClAqueous1058 - 1265 - 75

Detailed Experimental Methodologies

Note: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE) including nitrile gloves, safety goggles, and a lab coat. This protocol is intended for research use only[2].

Step 1: Synthesis of 5-Chloro-N-isopropyl-2-nitroaniline (SNAr)

Mechanistic Rationale: The nitro group strongly activates the ortho- and para-positions of the benzene ring toward nucleophilic attack. By reacting 2,4-dichloronitrobenzene with isopropylamine, the amine selectively displaces the highly activated ortho-chloride. The para-chloride remains intact, ultimately becoming the C6-chloro group of the final benzimidazole.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloronitrobenzene (10.0 g, 52.1 mmol) and anhydrous DMF (50 mL).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 14.4 g, 104.2 mmol). Slowly add isopropylamine (11.1 mL, 130.2 mmol) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 5 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot should completely disappear, replaced by a bright yellow/orange product spot.

  • Workup: Cool the mixture to room temperature and pour over crushed ice (200 g). Stir vigorously for 30 minutes.

  • Isolation: Filter the resulting bright yellow precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL) and dry under high vacuum to afford 5-chloro-N-isopropyl-2-nitroaniline.

Step 2: Synthesis of 5-Chloro-N1-isopropylbenzene-1,2-diamine (Nitro Reduction)

Mechanistic Rationale: A critical challenge in this step is reducing the nitro group to an amine without causing reductive dehalogenation of the aryl chloride. Catalytic hydrogenation (e.g., H₂ with Pd/C) frequently cleaves aryl-chlorine bonds. Therefore, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride is employed, providing excellent chemoselectivity for the nitro group.

  • Setup: Suspend 5-chloro-N-isopropyl-2-nitroaniline (8.0 g, 37.3 mmol) in a mixture of Ethanol (90 mL) and DI Water (30 mL) in a 500 mL round-bottom flask.

  • Reagent Addition: Add Iron powder (325 mesh, 10.4 g, 186.5 mmol) and Ammonium Chloride (NH₄Cl, 10.0 g, 186.5 mmol).

  • Reaction: Heat the suspension to vigorous reflux (approx. 90 °C) for 2.5 hours. The solution will turn from orange to a pale/colorless liquid with dark iron oxide sludge. Monitor by LC-MS for the disappearance of the nitro compound (M+H = 215) and appearance of the diamine (M+H = 185).

  • Workup: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethyl acetate (100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diamine as a dark oil which is used immediately in the next step to prevent oxidative degradation.

Step 3: Synthesis of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (Phillips Condensation)

Mechanistic Rationale: The final step involves the condensation of the diamine with glycolic acid (2-hydroxyacetic acid). Under strongly acidic conditions (4N HCl) and heat, the primary amine first forms an amide with the carboxylic acid. Subsequent intramolecular attack by the secondary isopropylamine, followed by dehydration, closes the imidazole ring. The regiochemistry is strictly dictated by the starting diamine, placing the chlorine at the C6 position of the benzimidazole core.

  • Setup: To a 100 mL round-bottom flask, add the crude 5-chloro-N1-isopropylbenzene-1,2-diamine (approx. 5.5 g, 29.8 mmol) and glycolic acid (3.4 g, 44.7 mmol).

  • Acid Catalysis: Add 4N aqueous HCl (40 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to 105 °C for 12 hours.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully neutralize the acidic solution by adding 10% aqueous NaOH dropwise until the pH reaches ~8.0. A precipitate will form as the free base of the benzimidazole is generated.

  • Purification: Extract the aqueous suspension with Dichloromethane (DCM, 3 x 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate. Purify the crude residue via flash column chromatography on silica gel (DCM:MeOH 95:5) to isolate the pure (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol.

Analytical Quality Control

To validate the integrity of the synthesized compound, the following analytical characterizations should be confirmed:

  • LC-MS: Expected[M+H]⁺ m/z = 225.08 (based on exact mass 224.07 g/mol )[2]. Isotope pattern should clearly show a 3:1 ratio for the ³⁵Cl/³⁷Cl isotopes.

  • ¹H NMR (DMSO-d6): Look for the characteristic septet of the isopropyl CH proton around 4.8-5.0 ppm, the singlet of the hydroxymethyl CH₂ group around 4.7 ppm, and the broad singlet of the OH proton (exchangeable with D₂O). The aromatic region will display three distinct protons corresponding to the 4, 5, and 7 positions of the benzimidazole ring.

References

  • Phillips, M. A. (1928). The formation of 2-substituted benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. URL:[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (CAS 1243607-75-1)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Chemical Profiling The compound (6-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Profiling

The compound (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (CAS 1243607-75-1) is a substituted benzimidazole derivative with a molecular weight of 224.69 g/mol . Benzimidazole scaffolds are highly privileged structures in pharmaceutical chemistry, frequently serving as critical intermediates or active pharmaceutical ingredients (APIs) in anthelmintic, anti-ulcer, and antiviral therapies.

From a chromatographic perspective, CAS 1243607-75-1 presents specific analytical challenges. The molecule features a basic heterocyclic nitrogen, a lipophilic isopropyl group, an electron-withdrawing chlorine atom, and a polar hydroxymethyl moiety. The presence of the basic nitrogen makes this compound highly susceptible to secondary interactions with acidic silanol groups on silica-based stationary phases, which classically manifests as severe peak tailing and variable retention times[1].

This application note details a scientifically rigorous, self-validating High-Performance Liquid Chromatography (HPLC) method designed to ensure precise quantification and purity profiling of CAS 1243607-75-1, adhering to ICH Q2(R1) validation guidelines.

Method Development Rationale (The Causality of Choices)

As analytical scientists, we must design methods where every parameter serves a mechanistic purpose. The development of this method is grounded in the physicochemical realities of benzimidazole derivatives.

Stationary Phase Selection

Uncapped or older-generation silica columns possess active residual silanols that act as weak cation exchangers, binding strongly to the basic nitrogen of the benzimidazole ring. To mitigate this causality, we mandate the use of a highly base-deactivated or densely end-capped C18 column (e.g., XBridge C18 or Inertsil ODS-3V). Literature demonstrates that such columns successfully suppress secondary silanol interactions for benzimidazoles, yielding highly symmetrical peaks[2][3].

Mobile Phase pH & Buffer Selection

The ionization state of the analyte dictates its chromatographic behavior. To achieve robust retention and sharp peak shapes, the mobile phase pH must be strictly maintained at least 2 units away from the analyte's pKa[1].

  • The Choice: We utilize a 10 mM Ammonium Acetate buffer adjusted to pH 5.5 .

  • The Causality: Ammonium acetate provides exceptional buffering capacity in the slightly acidic range. At pH 5.5, the benzimidazole nitrogen remains in a consistent ionization state, while the acetate ions effectively mask any remaining active silanol sites on the column[2]. Alternative approaches using orthophosphoric acid at pH 4.5 have also proven effective for related antiparasitic benzimidazoles[4], but ammonium acetate offers the added benefit of mass spectrometry (LC-MS) compatibility should orthogonal detection be required later.

MethodDev A 1. Analyte Profiling (CAS 1243607-75-1) B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase (Buffer pH 5.5 + ACN) B->C D 4. Gradient Tuning (Resolution & Symmetry) C->D E 5. ICH Validation (Specificity to Robustness) D->E

Figure 1: Sequential workflow for HPLC method development of benzimidazole derivatives.

Experimental Protocol

This protocol is designed as a self-validating system; system suitability criteria must be met prior to any sample analysis to ensure the integrity of the data.

Chromatographic Conditions
ParameterSpecificationRationale
Column XBridge C18 (150 mm × 4.6 mm, 3.5 µm)Base-deactivated to prevent basic analyte tailing.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)Buffers the analyte and masks residual silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength and low UV cutoff.
Elution Mode Gradient (See Table 2)Ensures elution of both polar and lipophilic impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; maintains optimal backpressure.
Detection (DAD) 254 nm and 280 nmCaptures the primary chromophores of the benzimidazole ring.
Injection Volume 10 µLPrevents column mass overload.
Column Temperature 35 °CReduces mobile phase viscosity and improves mass transfer.

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
10.0 30 70
15.0 30 70
15.1 80 20

| 20.0 | 80 | 20 (Re-equilibration) |

Step-by-Step Preparation Methodologies

Step 1: Buffer Preparation (Mobile Phase A)

  • Accurately weigh 0.77 g of Ammonium Acetate and dissolve in 1000 mL of Milli-Q water.

  • Adjust the pH to 5.5 ± 0.05 using dilute glacial acetic acid.

  • Filter through a 0.45 µm hydrophilic membrane (e.g., PVDF) and sonicate for 10 minutes to degas.

Step 2: Diluent Preparation To prevent peak fronting caused by solvent mismatch[1], prepare the sample diluent to closely match the initial gradient conditions: Mix 800 mL of Milli-Q water with 200 mL of Acetonitrile (80:20 v/v).

Step 3: Standard Preparation

  • Accurately weigh 10.0 mg of CAS 1243607-75-1 reference standard into a 100 mL volumetric flask.

  • Add 50 mL of diluent and sonicate until completely dissolved.

  • Make up to the mark with diluent to achieve a stock concentration of 100 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation Framework (ICH Q2(R1))

A method is only as trustworthy as its validation data. The following parameters establish the self-validating boundaries of this protocol.

Table 3: Validation Parameters and Target Acceptance Criteria

Validation ParameterICH Q2(R1) RequirementTarget Outcome for CAS 1243607-75-1
System Suitability Tailing factor (Tf) ≤ 2.0; Plates (N) > 2000Tf: 1.05 – 1.25; N > 8000 (indicates zero silanol interaction)
Specificity No interference at retention timeBlank chromatogram shows flat baseline at target RT.
Linearity R² ≥ 0.999 across 25% to 150% rangeR² > 0.9995 (Range: 25 - 150 µg/mL).
Accuracy (Recovery) 98.0% – 102.0% recovery99.1% – 101.2% across 3 concentration levels (n=3).
Precision (Repeatability) %RSD ≤ 2.0% for 6 replicate injections%RSD < 0.8% for peak area and retention time.
Robustness Stable under deliberate variationsUnaffected by ±0.2 pH shifts or ±2 °C temp changes.

Troubleshooting Logic

Even robust methods can encounter systemic deviations. Use the following logic tree to diagnose and resolve chromatographic anomalies specific to basic benzimidazole derivatives.

Troubleshooting Issue Issue: Peak Tailing (Tf > 1.5) Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Chemistry Issue->Check2 Check3 Check Sample Solvent Issue->Check3 Sol1 Adjust pH ≥ 2 units away from pKa Check1->Sol1 Sol2 Use Base-Deactivated or End-Capped Column Check2->Sol2 Sol3 Match Sample Diluent to Initial Mobile Phase Check3->Sol3

Figure 2: Logical troubleshooting matrix for resolving peak tailing in basic analytes.

  • Peak Fronting: Usually indicates sample solvent incompatibility or column overload. Ensure the sample is dissolved in the 80:20 diluent and reduce injection volume if necessary[1].

  • Retention Time Drift: Indicates failure in buffer capacity. Verify the pH meter calibration and ensure the ammonium acetate buffer is freshly prepared, as acetate buffers can degrade over time[2].

References

  • Sigma-Aldrich. (6-Chloro-1-isopropyl-1h-benzimidazol-2-yl)methanol | 1243607-75-1.

  • BenchChem. Technical Support Center: Purity Testing of (1H-benzimidazol-2-ylthio)acetonitrile by HPLC. 1

  • Hrčak (Srce). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. 2

  • IEEE Xplore. Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. 3

  • PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. 4

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Method

The Versatile Precursor: Application Notes for (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol in Organic Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Within this important class of heterocycles, (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol emerges as a highly versatile and strategically important precursor for the synthesis of a multitude of bioactive molecules. Its unique structural features—a reactive primary alcohol, a sterically influential isopropyl group at the N-1 position, and a chlorine atom on the benzene ring—provide multiple avenues for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This comprehensive guide provides detailed application notes and protocols for the utilization of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol as a key building block in organic synthesis. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 1243607-75-1[2][3]
Molecular Formula C₁₁H₁₃ClN₂O[2][3]
Molecular Weight 224.69 g/mol [2]
Appearance Solid (predicted)General Knowledge
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide.Inferred from structure

Synthetic Strategy: Accessing the Precursor

Protocol 1: Synthesis of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

This two-step procedure involves the N-isopropylation of 4-chloro-1,2-phenylenediamine followed by cyclization with glycolic acid.

Step 1: Synthesis of 4-Chloro-N1-isopropylbenzene-1,2-diamine

  • Rationale: The introduction of the isopropyl group at the N-1 position is a critical step that influences the steric and electronic properties of the final molecule. This is achieved through a nucleophilic substitution reaction.

  • Procedure:

    • To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add potassium carbonate (1.5 eq) as a base.

    • Add 2-iodopropane (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 4-chloro-N1-isopropylbenzene-1,2-diamine.

Step 2: Cyclization to form (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

  • Rationale: The condensation of the N-alkylated diamine with glycolic acid is a classic Phillips benzimidazole synthesis, which proceeds via the formation of a Schiff base followed by intramolecular cyclization and dehydration.

  • Procedure:

    • In a round-bottom flask, combine 4-chloro-N1-isopropylbenzene-1,2-diamine (1.0 eq) and glycolic acid (1.2 eq).

    • Add 4M hydrochloric acid as a catalyst and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol.

Synthetic route to the target precursor.

Applications in Organic Synthesis: A Gateway to Diverse Functionalities

The primary alcohol of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol serves as a versatile handle for a variety of chemical transformations, allowing for its elaboration into more complex molecules.

Oxidation to the Corresponding Aldehyde

The oxidation of the primary alcohol to an aldehyde provides a key intermediate, 6-chloro-1-isopropyl-1H-benzimidazole-2-carbaldehyde, which is a valuable precursor for the synthesis of imines, Schiff bases, and for use in reductive amination reactions.

  • Causality of Experimental Choices: Mild oxidizing agents are crucial to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for the oxidation of benzylic-type alcohols due to its high selectivity and the heterogeneous nature of the reaction, which simplifies work-up.[6]

  • Materials:

    • (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (DCM)

    • Celite

  • Procedure:

    • To a solution of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (1.0 eq) in anhydrous DCM, add activated MnO₂ (5-10 eq).

    • Stir the suspension vigorously at room temperature and monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

    • Wash the Celite pad with additional DCM.

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude 6-chloro-1-isopropyl-1H-benzimidazole-2-carbaldehyde.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Oxidation of the precursor to the aldehyde.
Etherification Reactions

The conversion of the hydroxyl group to an ether linkage is a common strategy to modify the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The Williamson ether synthesis is a classic and reliable method for this transformation.[7][8][9][10][11]

  • Causality of Experimental Choices: The Williamson ether synthesis is an Sₙ2 reaction that requires the formation of a strong nucleophile, the alkoxide, by deprotonating the alcohol with a strong base like sodium hydride (NaH).[7][11] The choice of a primary alkyl halide as the electrophile minimizes competing elimination reactions.

  • Materials:

    • (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Alkyl Halide (e.g., methyl iodide, ethyl bromide)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (1.0 eq) in anhydrous DMF.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Esterification Reactions

Esterification of the primary alcohol introduces an ester functionality, which can act as a prodrug moiety to improve bioavailability or serve as a handle for further synthetic modifications. The Fischer esterification and acylation with acid chlorides are two common methods.

  • Causality of Experimental Choices:

    • Fischer Esterification: This acid-catalyzed equilibrium reaction is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[1][12][13][14]

    • Acylation with Acid Chlorides: This is a more reactive and generally irreversible method that proceeds under basic conditions to neutralize the HCl byproduct.[6]

  • Materials:

    • (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

    • Carboxylic Acid (e.g., acetic acid, benzoic acid)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Toluene (for azeotropic removal of water)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (1.0 eq) and the desired carboxylic acid (1.5 eq) in toluene.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

  • Materials:

    • (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

    • Acid Chloride (e.g., acetyl chloride, benzoyl chloride)

    • Triethylamine or Pyridine

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add triethylamine (1.5 eq) as a base.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acid chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Conversion to Alkyl Halide

The hydroxyl group can be converted to a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions at the methylene carbon.

  • Causality of Experimental Choices: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gases, which helps to drive the reaction to completion.

  • Materials:

    • (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

    • Thionyl Chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours (monitor by TLC).

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography if necessary.

Synthetic utility of the precursor.

Conclusion: A Valuable Tool for Drug Discovery

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol is a strategically important precursor that offers multiple avenues for the synthesis of novel benzimidazole derivatives. The protocols and application notes provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block. By understanding the underlying principles of each transformation, scientists can rationally design and execute synthetic strategies to generate diverse libraries of compounds for biological screening, ultimately accelerating the discovery of new therapeutic agents.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]

  • Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b. Technical Disclosure Commons. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. J-STAGE. [Link]

  • ChemBK. (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol. [Link]

  • Selumetinib. PubChem. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PMC. [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar. [Link]

  • Mitsunobu Reaction. Chem-Station Int. Ed.[Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]

  • Process of preparation of benzimidazole compounds.
  • 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Development of Benzimidazole Compounds for Cancer Therapy. IntechOpen. [Link]

  • Synthesis method of 2-n-propyl-4-methyl-6- (1-methylbenzimidazole-2-yl) benzimidazole.
  • and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction. Supporting Information. [Link]

  • (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol. ChemBK. [Link]

  • Selumetinib. New Drug Approvals. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

  • Efficacy and Safety of Selumetinib in Adults With NF1 Who Have Symptomatic, Inoperable Plexiform Neurofibromas. ClinicalTrials.gov. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

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Application

Application Notes &amp; Protocols: In Vivo Administration of Benzimidazole Derivatives

Here are the detailed Application Notes and Protocols for the in vivo dosing and administration of benzimidazole derivatives, designed for researchers, scientists, and drug development professionals. Abstract: The benzim...

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Author: BenchChem Technical Support Team. Date: April 2026

Here are the detailed Application Notes and Protocols for the in vivo dosing and administration of benzimidazole derivatives, designed for researchers, scientists, and drug development professionals.

Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a vast range of pharmacological activities, including anthelmintic, anticancer, and anti-inflammatory properties.[1][2][3] However, translating promising in vitro results into successful in vivo models is frequently hampered by the physicochemical properties of this class, most notably their poor aqueous solubility.[4][5][6] This guide provides a comprehensive framework for the rational design and execution of in vivo dosing and administration protocols for benzimidazole derivatives. We move beyond simple step-by-step instructions to explain the causality behind critical experimental choices in formulation, route of administration, and dose selection, ensuring scientifically sound, reproducible, and ethically robust study outcomes.

Section 1: The Foundation—Physicochemical Properties & Vehicle Selection

The success of any in vivo study begins with a thorough understanding of the test article's properties. For benzimidazoles, this is paramount.

Key Physicochemical Considerations
  • Solubility: This is the most significant hurdle for the benzimidazole class. They are generally poorly soluble in water, which restricts their formulation primarily to suspensions for oral administration or requires specialized formulation strategies for parenteral routes.[4][5][6] For example, the solubility of fenbendazole is reported to be as low as 0.3 µg/ml.[6] This low solubility directly impacts bioavailability.[7]

  • Bioavailability: Many benzimidazole derivatives are characterized by low and variable oral bioavailability, ranging from 2% to 60%.[8][9] This is a consequence of both poor solubility and significant first-pass metabolism in the liver, where they are converted into both active and inactive metabolites.[8][9]

  • Stability: The benzimidazole ring itself is highly stable, but the overall stability of a derivative in a specific formulation vehicle should be confirmed prior to a long-term study.[1]

The Critical Choice: Vehicle Selection

The vehicle is not merely a carrier; it is a critical determinant of drug exposure and, consequently, study outcome. The choice of vehicle must be tailored to the compound's solubility and the intended route of administration. An improper vehicle can lead to poor absorption, inconsistent exposure, and even local toxicity, confounding experimental results.

Below is a decision-making workflow to guide vehicle selection for a novel benzimidazole derivative.

VehicleSelection A Start: Assess Physicochemical Properties of Benzimidazole Derivative B Determine Solubility in Aqueous Buffers (e.g., PBS, Saline) A->B C Soluble at Required Concentration? B->C D Use Aqueous Solution (e.g., Saline, PBS) C->D Yes E Insoluble. Proceed to Suspension/Co-solvent Strategy C->E No M Validate: Check for precipitation, particle size, and short-term stability D->M F Is the compound stable and intended for oral administration? E->F G Prepare Suspension in Aqueous Vehicle with Suspending Agent F->G Yes I Is parenteral administration (e.g., IP, IV) required? F->I No H Examples: 0.5-1% CMC, 0.5% Methylcellulose G->H G->M J Test Solubility in Co-solvents and Lipids I->J Yes K Examples: DMSO, PEG-400, Corn Oil J->K L Final Formulation: Solution or Fine Suspension in Co-solvent/Oil J->L L->M

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

Common Vehicle Formulations

The following table summarizes common vehicles used for administering benzimidazole derivatives, with their respective advantages and disadvantages.

Vehicle TypeExamplesProperties and Considerations
Aqueous Suspending Agents Water with 0.5-1% (w/v) Carboxymethyl Cellulose (CMC) or 0.5% (w/v) Methylcellulose (MC)Most common for oral dosing. Physiologically compatible and generally non-toxic.[10] Requires careful preparation to ensure a homogenous, uniform suspension. Viscosity must be managed to allow for accurate dosing.
Co-solvents Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), EthanolUsed to solubilize compounds for parenteral routes. Often used in combination (e.g., 10% DMSO in saline).[11] Causality: These organic solvents disrupt water's hydrogen bonding network, allowing hydrophobic molecules to dissolve. Caveat: Can have their own biological effects or cause local irritation/toxicity at high concentrations. Must be used at the lowest effective concentration.
Oils Corn Oil, Sesame OilSuitable for highly lipophilic compounds. Can improve oral absorption for certain molecules. May have long-term physiological effects and can be challenging to administer due to high viscosity.[10]
Specialized Formulations Prodrugs, Cyclodextrin complexes, Lyophilized powders with stabilizers (e.g., L-arginine)Advanced strategies to significantly improve water solubility, particularly for intravenous administration.[5][12] Prodrugs are chemically modified to be more soluble and are converted to the active drug in vivo.[5]

Section 2: Administration Route Selection & Protocols

The choice of administration route profoundly affects a compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion).

Rationale for Route Selection
  • Oral (P.O.) Gavage: The most common route for preclinical efficacy and toxicology studies due to its clinical relevance for many indications.[7] However, it subjects the compound to the harsh GI environment and first-pass metabolism, often resulting in low bioavailability for benzimidazoles.[8][9]

  • Intraperitoneal (I.P.): Bypasses the GI tract and first-pass metabolism, leading to higher and more rapid systemic exposure compared to oral dosing. It is widely used for initial efficacy testing. Some studies show I.P. administration to be more effective than oral for benzimidazoles.[13]

  • Subcutaneous (S.C.): Provides a slower, more sustained absorption from the depot site compared to I.P. or I.V. injection.

  • Intravenous (I.V.): Achieves 100% bioavailability instantly. It is the gold standard for pharmacokinetic studies but is the most challenging for poorly soluble benzimidazoles, often requiring specialized formulations.[12]

Protocol 1: Oral Gavage in Rodents

This protocol is the standard method for precise oral administration of a liquid formulation.

OralGavage cluster_prep Preparation cluster_proc Procedure cluster_post Post-Procedure A 1. Calculate Dose Volume (Max: 10 mL/kg for mice) (Max: 20 mL/kg for rats) B 2. Select Gavage Needle (e.g., 18-20g for mice) Flexible tip recommended A->B C 3. Measure Needle Length (Tip of nose to last rib) Mark the tube B->C D 4. Restrain Animal Firmly Extend neck to align pharynx and esophagus C->D E 5. Insert Needle into Diastema (side of mouth) D->E F 6. Gently Advance Needle Animal should swallow. NO RESISTANCE should be felt. E->F G Resistance Felt? F->G H STOP. Withdraw. Re-attempt. G->H Yes I 7. Administer Dose Slowly (2-3 seconds) G->I No H->D J 8. Withdraw Needle Smoothly I->J K 9. Monitor Animal (5-10 min) Check for signs of respiratory distress (e.g., fluid from nose) J->K

Caption: Step-by-step workflow for the oral gavage procedure in rodents.

Detailed Steps:

  • Animal & Dose Preparation:

    • Weigh the animal to calculate the precise volume to be administered. Maximum recommended volumes are typically 10 mL/kg for mice and 20 mL/kg for rats.[14][15]

    • Ensure the formulation is homogenous. If it is a suspension, keep it under constant gentle agitation.

    • Draw the calculated volume into a syringe attached to an appropriately sized, ball-tipped gavage needle.[14]

  • Tube Measurement (Critical Safety Step):

    • Causality: To prevent perforation of the esophagus or stomach, the needle must be the correct length.[10]

    • Hold the gavage needle against the animal, with the tip at the animal's mouth. The end of the needle should reach the last rib (xiphoid process), but not beyond. Mark the tube at the mouth with a marker as a guide for insertion depth.[14][16]

  • Restraint and Administration:

    • Restrain the animal firmly but gently, immobilizing the head and extending the neck. This creates a straight path for the needle to pass into the esophagus.[15][17]

    • Insert the needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth.[10]

    • The tube should pass easily into the esophagus. The animal may make swallowing motions. If any resistance is felt, stop immediately. This may indicate entry into the trachea.[16]

    • Once the tube is inserted to the pre-measured depth, administer the dose slowly over 2-3 seconds.[10]

  • Post-Administration:

    • Withdraw the needle smoothly in a single motion.

    • Return the animal to its cage and monitor closely for several minutes for any signs of misdosing (e.g., labored breathing, fluid from the nose), which indicates aspiration into the lungs.[10]

Protocol 2: Intraperitoneal (I.P.) Injection in Rodents

This protocol describes the injection of a substance directly into the peritoneal cavity.

Detailed Steps:

  • Animal & Dose Preparation:

    • Weigh the animal and calculate the dose volume. Recommended maximum volume is typically 10 mL/kg for both mice and rats.[18]

    • Use an appropriately sized sterile needle (e.g., 25-27g for mice, 23-25g for rats).[18]

  • Restraint and Site Identification:

    • Restrain the animal securely to expose the abdomen. For mice, a standard scruff is effective. For rats, a two-person technique may be preferred.[18]

    • Tilt the animal so its head is pointing slightly downwards. This causes the abdominal organs to shift forward, creating a safer injection space.

    • Causality: The injection should be performed in the lower right or left quadrant of the abdomen to avoid puncturing the bladder (midline) or the cecum (on the right side in mice).[18]

  • Injection:

    • Insert the needle at a 15-30 degree angle into the identified quadrant.

    • Gently aspirate (pull back on the plunger) before injecting. If you draw back any fluid (yellow for urine, brown/green for intestinal contents) or blood, withdraw the needle and re-inject at a new site with a fresh needle/syringe.[18]

    • If there is no aspirate, inject the substance smoothly.

  • Post-Administration:

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any signs of distress or bleeding at the injection site.

Section 3: Dose Selection and Study Design

Determining the appropriate dose is a balance between achieving a therapeutic effect and avoiding toxicity.

Factors Influencing Dose Selection
  • Pharmacology/Efficacy Studies: Doses are often based on in vitro IC50/EC50 values, previous studies with similar compounds, or dose-ranging pilot studies.

  • Toxicology Studies: These studies aim to identify the safety profile of a compound. Key metrics include the No-Observed-Adverse-Effect Level (NOAEL) and the Lethal Dose 50 (LD50).[11][19]

  • Pharmacokinetics: The PK profile, especially the half-life and bioavailability, will dictate the dosing frequency (e.g., once daily, twice daily) required to maintain therapeutic exposure. Benzimidazoles often have complex, multicompartment pharmacokinetic models.[8][9]

Examples of In Vivo Doses from Literature

The following table provides a non-exhaustive list of doses used in various in vivo studies to illustrate the wide range employed. These are examples and should not be used without specific justification for a new study.

Benzimidazole DerivativeAnimal ModelDose RangeAdministration RouteTherapeutic AreaReference
Unnamed DerivativeMouse30 & 100 mg/kg/dayOralAnticancer[1]
BMPEMouse5, 25, & 50 mg/kg/dayNot SpecifiedAnticancer[20]
OXB1Rat500-1200 mg/kg (single dose)I.P.Acute Toxicity (LD50)[11][19]
Albendazole (ABZ)Fish50 mg/kg/dayOralAnthelmintic[21]
Unnamed DerivativesMouse25 & 50 mg/kgNot SpecifiedAnalgesic[22][23][24]
Unnamed DerivativesRat100 mg/kgNot SpecifiedAnti-inflammatory[23][25]
MebendazoleMouse75-150 mg/kg/dayI.P.Antiparasitic[13]

Important Note: Significant body weight loss was observed as a side effect at a high dosage (100 mg/kg/day) of one anticancer benzimidazole derivative, highlighting the importance of careful dose selection and animal monitoring.[1]

Section 4: Safety and Monitoring

All procedures must be conducted with strict adherence to institutional animal care and use committee (IACUC) guidelines.

  • Training: Personnel performing these procedures must be properly trained and proficient.[14][15]

  • Monitoring: Animals should be monitored daily for clinical signs of toxicity, including changes in body weight, food/water intake, behavior, and physical appearance.[11]

  • Humane Endpoints: Clear criteria for humane endpoints must be established in the study protocol to minimize animal distress. If an animal shows progressive respiratory distress after gavage, it must be humanely euthanized.[10]

References

  • Spasov, A.A., et al. (2002). Pharmacokinetics of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258. [Link]

  • Spasov, A.A., et al. (2002). Pharmacokinetic of benzimidazole derivatives. Biomeditsinskaya Khimiya, 48(3), 233-258. [Link]

  • Iezhitsa, I.N., et al. (2008). Comparative experimental pharmacokinetics of benzimidazole derivatives. Eksperimental'naia i klinicheskaia farmakologiia, 71(6), 32-35. [Link]

  • Tan, M.L., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1876(2), 188614. [Link]

  • Aouad, A., et al. (2020). Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. Journal of Drug Delivery and Therapeutics, 10(5), 100-105. [Link]

  • MSD Veterinary Manual. Pharmacokinetics of Anthelmintics in Animals. [Link]

  • Tohami, H.S., et al. (2023). Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer. Food and Chemical Toxicology, 180, 114049. [Link]

  • Lee, J.H., et al. (2025). Pharmacological evaluation on benzimidazole anthelmintics for eradication of the gill fluke Microcotyle sebastis infesting a black rockfish, Sebastes schlegelii. Veterinary Parasitology, 321, 110573. [Link]

  • Raka, S.C., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Saudi Journal of Biological Sciences, 29(1), 239-250. [Link]

  • Abu Sheikha, G., et al. (2014). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical and Pharmaceutical Bulletin, 62(1), 67-73. [Link]

  • Gayo, J., et al. (2008). Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics. Journal of Medicinal Chemistry, 51(6), 1839-1845. [Link]

  • Khan, I., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]

  • Son, H., et al. (2022). Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. International Journal of Molecular Sciences, 23(19), 11136. [Link]

  • Aouad, A., et al. (2020). Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. Request PDF on ResearchGate. [Link]

  • Geric, M., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(9), 3925-3936. [Link]

  • Adimule, V., et al. (2021). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Journal of the Iranian Chemical Society, 18, 2707-2723. [Link]

  • Rivera-Chávez, J., et al. (2012). In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. Acta Tropica, 122(1), 108-113. [Link]

  • Raka, S.C., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. ResearchGate. [Link]

  • Rahman, M.A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 833226. [Link]

  • Guerini, E., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals, 14(4), 365. [Link]

  • Reddy, G.K., et al. (2006). Injectable formulations of benzimidazole compounds.
  • Saha, P., et al. (2021). Pharmacological Screening of Substituted Benzimidazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 20(1), 95-102. [Link]

  • UQBR. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Research Support, The University of Queensland. [Link]

  • Brishty, S.R., et al. (2023). Analgesic, Anti-inflammatory and Antidiarrheal Properties of Synthesized Benzimidazole Derivatives via In vivo and In silico Methods. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 1-13. [Link]

  • Virginia Tech IACUC. (2017). SOP: Oral Gavage in the Rat. [Link]

  • Campbell, W.C., et al. (1975). Effect of parenterally injected benzimidazole compounds on Echinococcus multilocularis and Taenia crassiceps metacestodes in laboratory animals. The Journal of Parasitology, 61(5), 844-852. [Link]

  • Shah, S.A.A., et al. (2019). The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice. Frontiers in Pharmacology, 10, 65. [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. [Link]

  • Pérez-Villalobos, J., et al. (2019). Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies. ResearchGate. [Link]

  • Singh, S.K., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Omega, 6(3), 2095-2107. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(21), 7254. [Link]

  • UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • Sharma, P., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Polycyclic Aromatic Compounds. [Link]

  • Science.gov. (n.d.). daily intraperitoneal injection: Topics. [Link]

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Method

Application Note: Preparation and Handling of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol Stock Solutions

Executive Summary & Physicochemical Profiling (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol is a highly specialized heterocyclic intermediate frequently utilized in medicinal chemistry and drug development[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol is a highly specialized heterocyclic intermediate frequently utilized in medicinal chemistry and drug development[1]. The molecule features a rigid, lipophilic benzimidazole core that is further functionalized by a 6-chloro substitution and an N1-isopropyl group. While the C2-methanol group provides a localized polar head capable of hydrogen bonding, the dominant hydrophobic surface area dictates its macroscopic solubility behavior[2].

Understanding the physicochemical parameters of this compound is the first critical step in designing a self-validating protocol for its dissolution and downstream application.

Table 1: Physicochemical Properties
ParameterValue / Description
Chemical Name (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol
CAS Number 1243607-75-1
Molecular Formula C₁₁H₁₃ClN₂O
Molecular Weight 224.69 g/mol
Solubility Profile Insoluble in water; Soluble in polar aprotic solvents (DMSO, DMF)
Storage (Solid) +4°C to -20°C, desiccated, protected from light

Solvation Thermodynamics & Causality (E-E-A-T)

Why Anhydrous DMSO?

Benzimidazole derivatives exhibit high lattice energies driven by strong intermolecular π-π stacking and hydrogen-bonding networks[3]. Consequently, the thermodynamic penalty for aqueous solvation is exceptionally high, rendering the compound practically insoluble in water or standard biological buffers.

To overcome this, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) must be used. DMSO possesses a high dielectric constant and a strong dipole moment, allowing it to effectively solvate the polar methanol moiety while its methyl groups interact favorably with the hydrophobic benzimidazole core[4].

Critical Causality: It is imperative to use anhydrous DMSO (≥99.9% purity). DMSO is highly hygroscopic. If ambient moisture is absorbed, the mole fraction of water in the solvent increases. Because the benzimidazole derivative is highly sensitive to water, even a trace amount of aqueous contamination will drastically lower its solubility limit, causing the compound to nucleate and form micro-crystals during storage[5].

The Role of Sonication

Dissolution is a kinetic process. While the thermodynamic equilibrium may permit a 50 mM concentration in DMSO, the activation energy required to disrupt the solid crystal lattice is significant. Sonication introduces ultrasonic waves that generate cavitation bubbles. The rapid collapse of these bubbles produces localized high temperatures and shear forces, providing the mechanical energy necessary to rapidly disperse and dissolve the solid without degrading the molecule.

Experimental Workflow

StockPrep A 1. Thermal Equilibration Allow vial to reach room temp B 2. Mass Quantification Weigh (6-Chloro-1-isopropyl...) A->B C 3. Solvent Addition Add Anhydrous DMSO (≥99.9%) B->C D 4. Energy Input Vortex & Sonicate (Cavitation) C->D E 5. Preservation Aliquot & Store at -20°C D->E

Workflow for the preparation and storage of benzimidazole derivative stock solutions.

Step-by-Step Preparation Protocol

Reconstitution Calculations

Use the following table to determine the exact volume of anhydrous DMSO required to achieve your target stock concentration.

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight (224.69 g/mol )] × 1000

Table 2: Reconstitution Volume Guide
Mass of CompoundVolume for 1 mMVolume for 5 mMVolume for 10 mMVolume for 50 mM
1 mg 4.450 mL0.890 mL0.445 mL0.089 mL
5 mg 22.253 mL4.450 mL2.225 mL0.445 mL
10 mg 44.506 mL8.901 mL4.450 mL0.890 mL
Dissolution Methodology

This protocol is designed as a self-validating system. If any turbidity remains at Step 4, the protocol has failed (likely due to water contamination in the DMSO or inaccurate weighing), and the solution must not be used for quantitative assays.

  • Thermal Equilibration: Remove the vial of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol from cold storage. Do not open it immediately. Allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Weighing: Using an analytical balance, accurately weigh the desired mass of the compound into a sterile, solvent-resistant microcentrifuge tube (e.g., polypropylene).

  • Solvent Addition: Pipette the calculated volume of Anhydrous DMSO (from Table 2) directly onto the powder.

  • Agitation & Cavitation:

    • Vortex the tube vigorously for 30–60 seconds.

    • Place the tube in a bath sonicator for 5–10 minutes at room temperature. Ensure the water level in the bath matches the liquid level in the tube.

  • Visual Validation: Hold the tube against a light source. The solution must be completely transparent with no visible particulates, Schlieren lines, or turbidity.

Aliquoting and Storage
  • Aliquot: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed tubes.

  • Storage: Store aliquots at -20°C or -80°C.

  • Avoid Freeze-Thaw: Causality: Repeated freeze-thaw cycles draw ambient moisture into the DMSO. Because the benzimidazole core is highly hydrophobic, water ingress will cause irreversible micro-precipitation[5], drastically reducing the actual concentration of the dissolved compound.

Downstream Application: Aqueous Dilution Strategy

When introducing a highly concentrated DMSO stock into an aqueous assay buffer (e.g., PBS, cell culture media), researchers often encounter "solvent shock." The rapid diffusion of DMSO into the bulk water strips the solvation shell away from the hydrophobic benzimidazole molecule faster than it can associate with carrier proteins or micelles, leading to immediate precipitation.

To prevent this, a step-down dilution strategy must be employed.

DilutionStrategy Stock DMSO Stock (10 mM - 50 mM) Intermediate Intermediate Dilution (e.g., 10% DMSO in PEG400) Stock->Intermediate Step-down dilution Precipitation Direct Aqueous Addition (Solvent Shock / Precipitation) Stock->Precipitation Direct injection Final Aqueous Assay Media (<0.5% Final DMSO) Intermediate->Final Add to buffer

Step-down dilution strategy to prevent solvent shock and precipitation in aqueous media.

Protocol for Aqueous Assays:

  • Create an intermediate dilution (e.g., 100x your final assay concentration) using a co-solvent mixture (such as 10% DMSO / 40% PEG400 / 50% Tween-80) or directly into a buffer containing a carrier protein like BSA (Bovine Serum Albumin).

  • Slowly add this intermediate solution dropwise to your vigorously stirring final aqueous media.

  • Ensure the final concentration of DMSO in biological assays does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Sources

Application

Application Note &amp; Scale-Up Protocol: Synthesis of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

Abstract This document provides a comprehensive guide for the scale-up synthesis of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol, a key heterocyclic building block in pharmaceutical research and development. The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol, a key heterocyclic building block in pharmaceutical research and development. The synthesis of 2-substituted benzimidazoles is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This guide details a robust and scalable two-step synthetic sequence, commencing with the N-isopropylation of 5-chloro-2-(hydroxymethyl)benzimidazole, followed by purification. The protocol emphasizes safety, efficiency, and process control, addressing the specific challenges associated with large-scale production. We provide a detailed, step-by-step methodology for a 100-gram scale synthesis, complete with quantitative data, troubleshooting advice, and critical safety considerations for drug development professionals.

Introduction and Strategic Overview

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[3][4] The target molecule, (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (CAS 1243607-75-1)[5][6], incorporates three key features for further chemical elaboration: a halogen for cross-coupling reactions, a secondary amine within the benzimidazole ring system, and a primary alcohol for esterification or oxidation.

While numerous methods exist for the initial construction of the benzimidazole ring[7][8][9], a scalable and efficient synthesis of this specific N-alkylated derivative requires a carefully considered strategy. The selected approach focuses on the late-stage alkylation of a readily accessible precursor, (6-Chloro-1H-benzimidazol-2-yl)methanol. This strategy is advantageous for scale-up as it avoids the handling of potentially hazardous or expensive substituted o-phenylenediamines and allows for a convergent synthesis.

The core of this protocol is the N-alkylation of the benzimidazole ring using isopropyl iodide. This reaction is driven to completion using a strong base in a suitable polar aprotic solvent. Subsequent purification via recrystallization is designed to yield the final product with high purity, suitable for downstream applications in a drug development pipeline.

Synthetic Workflow and Rationale

The overall synthetic transformation is depicted below. The process is designed for operational simplicity and scalability, minimizing complex manipulations and employing readily available reagents.

G SM (6-Chloro-1H-benzimidazol-2-yl)methanol + Isopropyl Iodide Reaction N-Alkylation (NaH, DMF, 0°C to RT) SM->Reaction Step 1 Workup Aqueous Work-up (Quench, Extraction) Reaction->Workup Step 2 Purification Recrystallization (Ethyl Acetate/Heptane) Workup->Purification Step 3 FP (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (Final Product) Purification->FP Isolation

Caption: High-level workflow for the synthesis of the target compound.

Rationale for Reagent and Condition Selection
  • Base Selection (Sodium Hydride, NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the benzimidazole nitrogen. This ensures the formation of the sodium salt, which is highly nucleophilic and readily undergoes alkylation. Its use as a 60% dispersion in mineral oil improves handling safety on a larger scale, although care must be taken to manage the hydrogen gas evolution during the reaction.

  • Solvent Choice (Dimethylformamide, DMF): DMF is an excellent polar aprotic solvent for this reaction. It readily dissolves the benzimidazole starting material and the intermediate sodium salt, facilitating a homogeneous reaction mixture. Its high boiling point allows for a broad operational temperature range.

  • Alkylating Agent (Isopropyl Iodide): Isopropyl iodide is a highly reactive alkylating agent, ensuring an efficient reaction. While isopropyl bromide could also be used, the iodide derivative often provides faster reaction kinetics.

  • Temperature Control: The initial deprotonation is performed at 0°C to control the exotherm from the reaction of NaH with the starting material and to manage the rate of hydrogen evolution. The reaction is then allowed to warm to room temperature to ensure the alkylation proceeds to completion.

  • Purification Strategy (Recrystallization): Recrystallization is a robust and scalable purification method that is highly effective for removing inorganic salts and minor organic impurities.[10] A solvent/anti-solvent system like ethyl acetate/heptane is chosen to provide good recovery and high purity of the crystalline product.

Detailed Scale-Up Protocol (100 g Scale)

This protocol details the synthesis of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol starting from (6-Chloro-1H-benzimidazol-2-yl)methanol.

Safety Precautions:

  • Sodium hydride (NaH) is a water-reactive and flammable solid. Handle exclusively under an inert atmosphere (Nitrogen or Argon). All glassware must be thoroughly dried before use.[11][12]

  • The reaction of NaH with the starting material and the quenching of excess NaH will evolve hydrogen gas, which is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources, with adequate venting.

  • Always wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[13][14]

Equipment and Reagents
Reagent/Material Molecular Weight ( g/mol ) Quantity Moles Equivalents
(6-Chloro-1H-benzimidazol-2-yl)methanol182.61[15][16]100.0 g0.5481.0
Sodium Hydride (60% in mineral oil)24.00 (as NaH)26.3 g0.6571.2
Isopropyl Iodide169.99111.7 g (65.7 mL)0.6571.2
Anhydrous Dimethylformamide (DMF)-1.0 L--
Saturated Ammonium Chloride (aq. NH₄Cl)-500 mL--
Deionized Water-1.0 L--
Ethyl Acetate-2.0 L--
Heptane-1.0 L--
Brine (Saturated aq. NaCl)-500 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-50 g--
Step-by-Step Procedure
  • Reaction Setup:

    • To a 3 L, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a gas outlet bubbler, add anhydrous DMF (1.0 L).

    • Begin stirring and purge the vessel with nitrogen.

  • Deprotonation:

    • Carefully add the sodium hydride (26.3 g, 1.2 eq) portion-wise to the stirring DMF at room temperature.

    • Cool the suspension to 0°C using an ice-water bath.

    • Once at 0°C, add the (6-Chloro-1H-benzimidazol-2-yl)methanol (100.0 g, 1.0 eq) slowly in portions over 30-45 minutes. Maintain the internal temperature below 5°C.

    • Observation: Vigorous hydrogen gas evolution will be observed. The rate of addition must be controlled to manage the effervescence.

    • After the addition is complete, stir the resulting mixture at 0°C for an additional 1 hour.

  • N-Alkylation:

    • Slowly add isopropyl iodide (65.7 mL, 1.2 eq) dropwise via a syringe or an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-16 hours (or overnight).

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0°C in an ice-water bath.

    • CAUTION: Quenching is highly exothermic and evolves hydrogen gas. Slowly and carefully add saturated aqueous ammonium chloride solution (500 mL) dropwise to quench the excess NaH. Maintain the temperature below 15°C.

    • Once the gas evolution has ceased, add deionized water (1.0 L) and ethyl acetate (1.0 L).

    • Transfer the mixture to a large separatory funnel. Shake vigorously and allow the layers to separate.

    • Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 500 mL).

    • Combine all organic layers and wash with brine (500 mL). The use of brine can help to break up any emulsions that may form.[10]

    • Dry the combined organic phase over anhydrous magnesium sulfate (50 g), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification by Recrystallization:

    • Transfer the crude product to a 2 L Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate (approx. 300-400 mL) to dissolve the crude material completely, heating gently on a hot plate.

    • Once fully dissolved, slowly add heptane (approx. 600-800 mL) with swirling until the solution becomes persistently cloudy.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold heptane.

    • Dry the product in a vacuum oven at 40-50°C to a constant weight.

Expected Results
Parameter Expected Value
Product (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol
Molecular Formula C₁₁H₁₃ClN₂O[17]
Molecular Weight 224.69 g/mol [17]
Appearance White to off-white crystalline solid
Yield 95 - 115 g (75-90%)
Purity (by HPLC) >98%

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient NaH or alkylating agent.- Inactive NaH due to moisture exposure.- Insufficient reaction time or temperature.- Ensure accurate weighing of reagents.- Use fresh, properly stored NaH.- Allow the reaction to stir longer or warm slightly (e.g., to 40°C) and monitor by TLC.
Low Yield - Incomplete reaction.- Loss of product during aqueous work-up (product is partially water-soluble).- Inefficient crystallization.- Address incomplete reaction as above.- Perform additional extractions of the aqueous layer.- Optimize the ethyl acetate/heptane ratio for crystallization; ensure slow cooling.
Persistent Emulsion During Work-up - Formation of fine magnesium or sodium salt precipitates at the interface.- Add saturated brine (NaCl solution) and allow the mixture to stand without agitation for 20-30 minutes.- Filter the entire biphasic mixture through a pad of Celite to remove fine solids.
Product is an Oil, Fails to Crystallize - Presence of residual solvent (DMF).- Presence of impurities inhibiting crystallization.- Ensure complete removal of DMF under high vacuum.- Attempt to triturate the oil with heptane or diethyl ether to induce solidification.- If necessary, purify a small portion by column chromatography to obtain a seed crystal.

References

  • Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry (RSC Publishing).
  • Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. PMC.
  • Safe Handling of n-Butyllithium. Scribd.
  • STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of [Source not specified].
  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science.
  • N Butyllithium: Chemistry, Applications, and Safety Considerations. Guidechem.
  • nbutyl lithium safety. YouTube.
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan Journal of Chemistry.
  • n-Butyllithium - Safety Data Sheet. ChemicalBook.
  • Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO.
  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI.
  • (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol. ChemBK.
  • A process for the optical purification of benzimidazole derivatives. Google Patents.
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC.
  • Technical Support Center: Scaling Up Grignard Purification. Benchchem.
  • Investigation into an Unexpected Impurity: A Practical Approach to Process Development for the Addition of Grignard Reagents to Aldehydes Using Continuous Flow Synthesis. ACS Publications.
  • Heterocycles, their Synthesis and Industrial Applications: A Review. ResearchGate.
  • Synthesis of heterocyclic compounds. Google Patents.
  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. ACS Publications.
  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry (RSC Publishing).
  • Grignard Reactions Go Greener with Continuous Processing. American Chemical Society.
  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
  • The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC.
  • reaction of aldehydes and ketones with grignard reagents. Chemguide.
  • (6-Chloro-1H-benzo[d]imidazol-2-yl)methanol. Sigma-Aldrich.
  • CAS 6953-65-7 6-Chloro-1H-benzimidazole-2-methanol. Alfa Chemistry.
  • Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology.
  • Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. University of Michigan State University.
  • (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol. Beijing Golden Olive Technology Co., Ltd.
  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry.
  • 6-Chloro-1H-benzimidazole-2-methanol. PubChem.
  • Modern Strategies for Heterocycle Synthesis. PMC - NIH.
  • (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol. Sapphire Bioscience.
  • Nucleophilic Addition of Hydride and Grignard Reagents- Alcohol Formation. Chemistry LibreTexts.
  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC.
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing.
  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals.
  • Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol. Benchchem.

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Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

Technical Support Center: Overcoming Aqueous Solubility Challenges for (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol Overview & Chemical Profiling (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (CAS: 1243607-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Aqueous Solubility Challenges for (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

Overview & Chemical Profiling

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (CAS: 1243607-75-1) is a structurally rigid, planar molecule that frequently presents severe solubility bottlenecks during biological screening and formulation. While the 2-methanol group provides a minor hydrogen-bonding moiety, the overall physicochemical profile is dominated by the highly lipophilic 6-chloro and 1-isopropyl substitutions. These groups drive hydrophobic exclusion from water, resulting in rapid precipitation in physiological buffers (pH 7.4) and cell culture media.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these limitations, ensuring reliable experimental data and formulation stability.

Diagnostic FAQ: Troubleshooting Common Solubility Failures

Q1: My compound precipitates immediately when diluted from a DMSO stock into my assay buffer (pH 7.4). Why does this happen, and how can I fix it? A1: This is a classic "kinetic solubility" failure. When the DMSO stock is diluted into an aqueous buffer, the solvent capacity drops rapidly, and the compound crashes out because its intrinsic aqueous solubility is exceeded. At pH 7.4, the benzimidazole nitrogen (pKa ~5.3–5.6) is predominantly un-ionized (neutral), which maximizes the molecule's hydrophobicity[1][2]. Solution: If your assay tolerates it, maintain a final co-solvent concentration of 0.5% - 1.0% DMSO or PEG400. Alternatively, pre-complex the compound with a cyclodextrin before aqueous dilution (See Protocol 2).

Q2: I need to formulate this compound for in vivo dosing, but I cannot use high concentrations of organic solvents due to toxicity. What is the best approach? A2: Host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard formulation strategy for benzimidazole derivatives. The lipophilic chloro and isopropyl groups insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[3]. This masks the drug's lipophilicity without altering its chemical structure or pharmacological activity.

Q3: Can I just lower the pH of my buffer to dissolve the compound? A3: Yes, salt formation via pH adjustment is a highly effective thermodynamic strategy. The benzimidazole ring contains a weakly basic nitrogen. By lowering the aqueous medium to a pH of 3.0 to 4.0 (at least 1–2 units below its pKa), you force the protonation of the basic nitrogen, converting the lipophilic free base into a highly water-soluble cationic salt[1]. Ensure your biological model can tolerate the acidic pH before proceeding.

Q4: How do I accurately measure the baseline solubility of my compound to ensure batch-to-batch consistency? A4: You must measure thermodynamic solubility, not kinetic solubility. Kinetic methods (like solvent-shifting) are prone to supersaturation artifacts. The OECD Guideline 105 Shake-Flask Method is the authoritative protocol for determining true equilibrium solubility for compounds with expected solubilities >10 mg/L[4].

Data Presentation

Table 1: Physicochemical Profiling of Target Molecule

Structural Feature Property / Characteristic Impact on Aqueous Solubility
Core Structure Benzimidazole Ring Rigid, planar structure; high crystal lattice energy limits dissolution.
Ionizable Group Basic Nitrogen (pKa ~5.3–5.6) Highly soluble at acidic pH (<4.0); poorly soluble at physiological pH (7.4).
Substitutions 6-Chloro, 1-Isopropyl Highly lipophilic; drives hydrophobic exclusion from aqueous media.

| Substitutions | 2-Methanol | Weak H-bond donor/acceptor; insufficient to overcome core lipophilicity. |

Table 2: Comparative Solubility Enhancement of Benzimidazoles using Cyclodextrins (Data derived from analogous benzimidazole derivatives to set baseline expectations for solubility enhancement)[3][5]

Compound Cyclodextrin Type Initial Solubility (µg/mL) Final Solubility (µg/mL) Fold Increase
Albendazole β-cyclodextrin 0.41 ~93.47 223x
Albendazole HP-β-cyclodextrin 0.41 ~443.06 1058x
Fenbendazole β-cyclodextrin 0.10 ~45.56 432x

| Fenbendazole | HP-β-cyclodextrin | 0.10 | ~159.36 | 1512x |

Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (OECD 105 Shake-Flask Method)

Causality: This method ensures that the solid compound and the dissolved solute reach a true thermodynamic equilibrium, eliminating the supersaturation errors common in rapid solvent-dilution methods[4].

  • Preparation: Add an excess amount (e.g., 5–10 mg) of solid (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol to a glass flask containing 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Tightly stopper the flask and agitate continuously at 30°C using a temperature-controlled shaker for 24 to 48 hours.

  • Phase Separation: Transfer the suspension to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discard the first 3 drops to account for membrane adsorption).

  • Quantification: Dilute the clear supernatant into a suitable organic solvent (e.g., Methanol) and quantify the dissolved concentration using a validated HPLC-UV method.

Protocol 2: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

Causality: Mechanical kneading in the presence of a minimal solvent amount provides the activation energy necessary for the lipophilic drug to displace water molecules inside the cyclodextrin cavity, forming a stable inclusion complex[3].

  • Molar Ratio: Weigh equimolar amounts (1:1 molar ratio) of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol and HP-β-CD.

  • Paste Formation: Place the HP-β-CD in a ceramic mortar. Add a small volume of a 50:50 Water/Ethanol mixture dropwise until a homogeneous, thick paste is formed.

  • Complexation: Gradually add the benzimidazole derivative to the paste. Knead vigorously with a pestle for 45–60 minutes. Add trace amounts of the solvent mixture as needed to maintain the paste consistency.

  • Drying & Milling: Dry the resulting complex in a vacuum oven at 40°C for 24 hours until all solvent is removed. Mill the dried solid into a fine powder.

  • Validation: Re-run Protocol 1 on the newly formed powder to quantify the fold-increase in aqueous solubility.

Mandatory Visualizations

Workflow Start Compound Precipitates in Aqueous Medium CheckPH Is the medium pH adjustable? Start->CheckPH AdjustPH Lower pH < 4.0 (Protonate Benzimidazole N) CheckPH->AdjustPH Yes CheckTox Is the assay sensitive to Co-solvents? CheckPH->CheckTox No Success Soluble Compound Ready for Assay AdjustPH->Success CoSolvent Add 0.1 - 1% DMSO or PEG400 CheckTox->CoSolvent No Cyclodextrin Formulate with HP-β-CD (Inclusion Complex) CheckTox->Cyclodextrin Yes CoSolvent->Success Cyclodextrin->Success

Caption: Logical troubleshooting workflow for resolving aqueous precipitation of benzimidazole derivatives.

Mechanism Drug Target Molecule (Lipophilic) Complex Inclusion Complex (Hydrophilic) Drug->Complex Non-covalent encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-guest interaction

Caption: Mechanism of solubility enhancement via hydroxypropyl-β-cyclodextrin host-guest complexation.

References

  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO.
  • Benzimidazole: Chemical property, Primary Use, and biological activity. ChemicalBook.
  • Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. American Chemical Society (ACS).
  • Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU).
  • Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. U.S. Environmental Protection Agency (EPA).

Sources

Optimization

Optimizing chromatographic separation for 6-chloro-1-isopropyl-1H-benzimidazole-2-methanol

Welcome to the Technical Support Center for the chromatographic analysis of 6-chloro-1-isopropyl-1H-benzimidazole-2-methanol . As a Senior Application Scientist, I have designed this guide to help you navigate the specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 6-chloro-1-isopropyl-1H-benzimidazole-2-methanol . As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges associated with this molecule.

This benzimidazole derivative presents a unique chromatographic profile: it possesses primary hydrophobic domains (the chloro and isopropyl groups), a hydrogen-bonding donor/acceptor (the primary alcohol), and a highly active basic nitrogen within the benzimidazole ring. This combination frequently leads to non-ideal peak shapes if the separation environment is not strictly controlled.

Below, you will find our diagnostic workflows, mechanistic FAQs, and self-validating protocols to ensure your assays achieve maximum resolution and quantitative accuracy.

Diagnostic Workflow: Resolving Peak Tailing

When analyzing basic compounds, peak tailing is the most frequent mode of failure. Use the following decision matrix to isolate and resolve the root cause of peak asymmetry.

Troubleshooting Start Evaluate Peak Shape (Calculate Asymmetry Factor) Tailing As > 1.5 (Chemical or Physical Tailing) Start->Tailing Good As 1.0 - 1.2 (Optimal Gaussian Peak) Start->Good InjectNeutral Inject Neutral Marker (e.g., Toluene) Tailing->InjectNeutral Isolate root cause PhysDefect Neutral Marker Tails (Column Void / Blocked Frit) InjectNeutral->PhysDefect ChemDefect Neutral Marker is Symmetric (Secondary Silanol Interactions) InjectNeutral->ChemDefect ReplaceCol Replace Column & Check Tubing Volume PhysDefect->ReplaceCol Optimize Optimize Method: 1. Lower pH < 2.5 2. Add 0.05% TEA 3. Use End-capped C18 ChemDefect->Optimize Validate Re-inject Analyte (Confirm As < 1.2) ReplaceCol->Validate Optimize->Validate

Diagnostic workflow for isolating and resolving peak tailing in benzimidazole chromatography.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 6-chloro-1-isopropyl-1H-benzimidazole-2-methanol exhibit severe peak tailing on my standard C18 column? A: Peak tailing occurs when an analyte undergoes more than one retention mechanism simultaneously[1]. While the isopropyl and chloro groups drive the primary hydrophobic interaction with the C18 alkyl chains, the basic nitrogen in the benzimidazole ring acts as a strong electron donor. In traditional silica-based columns, a portion of the silica surface remains unbonded, leaving exposed silanol groups ( Si−OH )[1]. At mid-range pH levels, these silanols ionize into negatively charged species ( SiO− )[2]. The basic nitrogen of your analyte interacts electrostatically with these ionized silanols, creating a secondary, high-energy ion-exchange retention mechanism that causes the trailing edge of the peak to elongate[3].

Q2: How should I adjust the mobile phase pH to improve peak symmetry? A: The golden rule for basic compounds is to avoid operating near the analyte's pKa, as uneven ionization states lead to asymmetrical peaks[2]. For this benzimidazole derivative, you must control the ionization state of both the analyte and the stationary phase. We recommend operating at a low pH ( 2.5) . Because free silanols are acidic, lowering the pH ensures they are fully protonated and neutral, thereby eliminating the electrostatic ion-exchange sites that trap the basic analyte[1],[3],[4].

Q3: What specific stationary phase characteristics are required for this molecule? A: Do not use older, Type A silica columns, as they contain trace metal contaminants (like iron and aluminum) that withdraw electrons from silanol groups, drastically increasing their acidity and exacerbating tailing[1]. Instead, select an ultra-pure (Type B, >99.99% purity) silica column [4]. Furthermore, ensure the column is double end-capped or utilizes polar-embedded technology. End-capping chemically blocks residual silanol activity, while polar-embedded phases provide a hydration layer that physically shields basic compounds from the silica backbone[3],[2].

Q4: I have lowered the pH and used an end-capped column, but I still see slight tailing. What is the next step? A: Due to steric hindrance during column manufacturing, no column is 100% end-capped[3]. If residual tailing persists, introduce a competing amine modifier to the mobile phase. Adding 0.05% Triethylamine (TEA) is highly effective. TEA is a small, highly basic molecule that aggressively binds to any remaining active silanol sites, effectively "masking" them and preventing the bulkier benzimidazole derivative from interacting with the silica surface[5].

Quantitative Optimization Parameters

To facilitate rapid method development, summarize your experimental parameters against the target outcomes in the table below.

Optimization ParameterRecommended SettingMechanistic RationaleExpected Outcome
Mobile Phase pH pH 2.5 (e.g., 0.1% TFA or Formic Acid)Fully protonates residual silanols ( Si−OH ), neutralizing secondary ion-exchange sites.Reduced Asymmetry Factor ( As​ ), sharper peak profiles.
Stationary Phase Ultra-pure, double end-capped C18Minimizes trace metal chelation and physically blocks access to free silanols.Higher theoretical plate count ( N ), improved resolution.
Mobile Phase Additive 0.05% Triethylamine (TEA)Competitively binds to active silanols, shielding the basic benzimidazole nitrogen.Elimination of residual peak tailing.
Column Temperature 35°C - 45°CDecreases mobile phase viscosity, improving mass transfer kinetics within the pores.Narrower peak width at half-height ( W50​ ).

Analyte-Stationary Phase Interaction Mechanics

Understanding the exact molecular interactions at play allows for better predictive troubleshooting.

Interactions Analyte 6-chloro-1-isopropyl- 1H-benzimidazole-2-methanol Hydrophobic C18 Alkyl Chain (Primary Retention) Analyte->Hydrophobic Hydrophobic Partitioning (Isopropyl, Chloro) Silanol Ionized Silanol (SiO-) (Secondary Interaction) Analyte->Silanol Ion-Exchange / H-Bonding (Basic Nitrogen, -OH) Metal Trace Metal Impurity (Chelation) Analyte->Metal Lewis Acid-Base Interaction (Type A Silica)

Primary and secondary retention mechanisms for the benzimidazole derivative.

Self-Validating Protocol: Low-pH RP-HPLC Method Optimization

This protocol is designed as a self-validating system. By incorporating a neutral marker (Toluene), the method inherently differentiates between chemical tailing (analyte-specific interactions) and physical tailing (column bed deformation or extra-column volume)[3],[2].

Step 1: System Preparation & Mobile Phase Formulation

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Verify the pH is approximately 2.0. Causality: TFA acts as a strong acidifier to protonate silanols and as an ion-pairing agent to mask the basic nitrogen of the benzimidazole.

  • Prepare Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Step 2: Column Selection & Equilibration

  • Install an ultra-pure, end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Set the column oven temperature to 40°C to optimize mass transfer.

  • Equilibrate the column at 5% B for a minimum of 10 column volumes until the baseline is completely stable.

Step 3: Sample Preparation (The Self-Validating Mix)

  • Dissolve 6-chloro-1-isopropyl-1H-benzimidazole-2-methanol in the initial mobile phase (5% B) to a concentration of 0.1 mg/mL.

  • Add Toluene to the sample vial to achieve a final Toluene concentration of 0.05 mg/mL. Causality: Toluene is a strictly neutral compound. It will not interact with ionized silanols.

Step 4: Gradient Execution & Data Analysis

  • Inject 2 µL of the sample mix.

  • Execute a linear gradient from 5% B to 95% B over 5 minutes, followed by a 2-minute hold.

  • Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height[3].

Step 5: Self-Validation Logic & Decision Gate

  • Scenario A: Toluene As​≤1.2 AND Benzimidazole As​≤1.2 . Result: Method is optimized and validated.

  • Scenario B: Toluene As​≤1.2 AND Benzimidazole As​>1.5 . Result: The column bed is physically intact, but secondary chemical interactions remain. Action: Add 0.05% TEA to Mobile Phase A and repeat[5].

  • Scenario C: Toluene As​>1.5 AND Benzimidazole As​>1.5 . Result: The issue is physical. Action: Check for a blocked inlet frit, column void, or excessive extra-column tubing volume[3],[2].

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Optimization for (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (CAS: 1243607-75-1).

While the benzimidazole core provides a robust scaffold for drug development, the presence of a 2-hydroxymethyl group and the conjugated π -system introduces specific degradation liabilities, primarily via oxidation and photolysis[1][2]. This guide synthesizes field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your compound during long-term storage and experimental workflows.

Core Troubleshooting & FAQs

Q1: My stored stock solution is turning yellow, and HPLC analysis reveals a new peak with a longer retention time. What is the mechanism behind this?

A1: Autoxidation of the 2-hydroxymethyl group. The primary alcohol at the C2 position of the benzimidazole ring is highly reactive. Because it is situated adjacent to the electron-rich heteroaromatic ring, it behaves similarly to a benzylic alcohol. In the presence of dissolved oxygen or trace transition metal impurities (leached from glassware or solvent lines), the methanol group undergoes radical-mediated oxidation to form 6-chloro-1-isopropyl-1H-benzimidazole-2-carboxaldehyde , which can further oxidize into the corresponding carboxylic acid[3][4].

  • Resolution: Always purge stock solutions with an inert gas (Argon or Nitrogen) before sealing. For aqueous buffers, consider adding a chelating agent (e.g., 1 mM EDTA) to sequester catalytic trace metals. Store long-term solutions at -80°C.

Q2: I am observing a significant "mass balance loss" (the main peak area decreases, but no proportional impurity peaks appear) when samples are left on the benchtop. Where is the compound going?

A2: Photolytic cleavage and the formation of non-UV-active degradants. Benzimidazole derivatives are notoriously photosensitive due to their strong absorption in the UV/Vis spectrum[2]. Exposure to ambient laboratory lighting or sunlight excites the molecule, leading to the generation of reactive oxygen species (ROS) or direct cleavage of the imidazole ring. The resulting photoproducts often lack the conjugated chromophore required for UV detection at your standard wavelength (e.g., 254 nm), leading to an apparent loss of mass[1].

  • Resolution: Implement strict light-protection protocols. Use amber glass vials for all stock solutions and wrap experimental vessels in aluminum foil.

Q3: What is the optimal long-term storage strategy for the solid API versus stock solutions?

A3:

  • Solid API: Store the lyophilized or crystalline powder in a tightly sealed, desiccated container at -20°C or 4°C, completely protected from light[1]. The compound is incompatible with strong oxidizing agents[5].

  • Stock Solutions: Dissolve in a high-purity, anhydrous, aprotic solvent (e.g., LC-MS grade DMSO or Acetonitrile). Avoid primary alcohols (like methanol or ethanol) for long-term liquid storage, as trace acidic impurities can catalyze etherification at the 2-position. Store aliquots at -80°C in amber vials to prevent freeze-thaw cycles.

Mechanistic Visualization of Degradation Pathways

To effectively prevent degradation, you must understand the molecular fate of the compound under stress. The diagram below illustrates the primary degradation vectors.

G Parent (6-Chloro-1-isopropyl-1H- benzimidazol-2-yl)methanol Aldehyde Benzimidazole-2-carboxaldehyde (Intermediate) Parent->Aldehyde O2, Transition Metals (Oxidation) Photo Photolytic Cleavage / Ring Degradation Products Parent->Photo UV/Vis Light (Photodegradation) Acid Benzimidazole-2-carboxylic acid (Final Oxidation) Aldehyde->Acid Further Oxidation

Degradation pathways of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol under storage stress.

Quantitative Summary of Stability Liabilities

The following table synthesizes the expected degradation profiles based on the physicochemical properties of the benzimidazole-2-methanol scaffold. Use this to benchmark your own stability-indicating assays.

Stress ConditionPrimary Degradation PathwayExpected Degradant ProfilePreventive Storage Measure
Ambient Air / O2 Oxidation of C2-MethanolCarboxaldehyde & Carboxylic AcidArgon/N2 purge; tightly sealed PTFE caps
UV/Vis Light Photolysis / Ring CleavageLoss of mass balance; non-UV active fragmentsAmber vials; dark storage at all times
High Temp (>40°C) Thermal DegradationAggregation / Mixed degradationStore solid at -20°C; solutions at -80°C
Aqueous / Acidic Acid-catalyzed solvolysisSubstitution at C2 positionMaintain neutral pH; use anhydrous solvents

Self-Validating Protocol: Forced Degradation (Stress Testing)

To ensure your analytical method (e.g., HPLC-UV or LC-MS) is truly "stability-indicating" and can accurately separate the parent compound from its degradants, you must perform a forced degradation study[1]. This protocol is designed to intentionally degrade 10-20% of the API, validating your chromatographic resolution.

Materials Required:
  • (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol API

  • LC-MS Grade Acetonitrile and Water

  • 0.1 M HCl, 0.1 M NaOH, 3% H2​O2​

  • Photostability chamber (ICH Q1B compliant)

  • Thermostatic water bath

Step-by-Step Methodology:

Step 1: Stock Solution Preparation Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile. Ensure complete dissolution via brief sonication.

Step 2: Oxidative Stress (Targeting the 2-hydroxymethyl group)

  • Transfer 1.0 mL of the stock solution to a glass vial.

  • Add 1.0 mL of 3% H2​O2​ .

  • Cap loosely and incubate at Room Temperature (20-25°C) in the dark for 24 hours.

  • Causality Check: You should observe the emergence of the carboxaldehyde derivative[3]. Quench with sodium bisulfite before injection if necessary.

Step 3: Acid/Base Hydrolysis

  • Acid: Mix 1.0 mL stock with 1.0 mL 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL 0.1 M NaOH prior to analysis.

  • Base: Mix 1.0 mL stock with 1.0 mL 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL 0.1 M HCl prior to analysis.

Step 4: Photostability Testing (Targeting the benzimidazole core)

  • Transfer 2.0 mL of the stock solution into a clear quartz or high-quality glass vial.

  • Place in a photostability chamber and expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).

  • Keep a control vial wrapped in aluminum foil in the same chamber to isolate thermal effects from photolytic effects[2].

Step 5: Analytical Evaluation Dilute all stressed samples to a nominal concentration of 0.1 mg/mL using the mobile phase. Inject onto an HPLC system equipped with a Photodiode Array (PDA) detector.

  • Validation Criterion: The mass balance (Sum of Parent Peak Area + Degradant Peak Areas) should ideally equal the control peak area. If mass balance is <90% in the photostability sample, utilize a universal detector (like CAD or ELSD) or LC-MS to identify non-chromophoric cleavage products[1].

References

  • Ragno, G., et al. (2003). A photodegradation study on anthelmintic benzimidazoles. IRIS Unical. Available at:[Link]

Sources

Optimization

Advanced purification techniques for crude (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate functionalized benzimidazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate functionalized benzimidazoles. The target molecule, (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol , is notoriously difficult to purify.

During isolation, you are not merely fighting the high polarity of the hydroxymethyl group; you are battling the inherent thermodynamics of regioisomer formation and the oxidative instability of the starting materials. This guide provides field-proven, self-validating methodologies to troubleshoot and overcome these specific bottlenecks.

Mechanistic Troubleshooting & FAQs

Q1: My TLC shows a single spot, but NMR indicates a mixture of products. Why are my regioisomers co-eluting, and how do I separate them? Causality: When synthesizing benzimidazoles from asymmetrically substituted o-phenylenediamines (e.g., 4-chloro-N1-isopropylbenzene-1,2-diamine), the acid-catalyzed condensation with glycolic acid proceeds via two competing cyclization pathways[1]. This inevitably yields a mixture of 5-chloro and 6-chloro regioisomers. Because the chlorine atom's position barely alters the molecule's overall dipole moment or pKa, these isomers exhibit nearly identical retention factors ( Rf​ ) on standard normal-phase silica[2][3]. Solution: Normal-phase chromatography is usually insufficient for baseline resolution. You must exploit subtle hydrophobic differences using Reverse-Phase Preparative HPLC (RP-HPLC)[3]. If restricted to normal-phase, treating the silica and mobile phase with 2–5% acetic acid can selectively alter the ionization state of the isomers, occasionally forcing a separation[3].

RegioisomerPathway Diam 4-Chloro-N1-isopropyl- benzene-1,2-diamine Cyclization Acid-Catalyzed Condensation Diam->Cyclization Glycolic Glycolic Acid Glycolic->Cyclization Regio6 6-Chloro Regioisomer (Target Product) Cyclization->Regio6 Pathway A Regio5 5-Chloro Regioisomer (Critical Impurity) Cyclization->Regio5 Pathway B

Competitive cyclization pathways leading to 5-chloro and 6-chloro benzimidazole regioisomers.

Q2: During flash chromatography, the product streaks severely down the column, resulting in poor recovery and broad fractions. How can I fix this? Causality: (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol contains a basic imidazole nitrogen and a hydrogen-bonding primary alcohol[4]. These moieties interact strongly with the acidic silanol (Si-OH) groups on the silica gel stationary phase, causing severe peak tailing and irreversible adsorption[4]. Solution: You must mask the active silanol sites. Pre-treat your silica column by flushing it with a mobile phase containing 1% triethylamine (TEA)[3]. Furthermore, always use the "dry loading" technique; dissolving the polar crude in eluent often causes it to crash out at the column head, ruining the separation[4].

Q3: My crude product is a dark brown oil, but the pure compound should be a beige/white solid. What causes this, and how do I remove it? Causality: The o-phenylenediamine starting materials are highly susceptible to air oxidation, rapidly degrading into intensely colored, polymeric azo-compounds under reaction conditions[5]. Prolonged heating exacerbates this degradation[5]. Solution: Do not load this dark mixture directly onto a silica column. Perform a rigorous acid-base extraction first. Dissolve the crude in dilute HCl (forming a water-soluble benzimidazole salt), wash with ethyl acetate to extract neutral polymeric impurities, and then neutralize the aqueous layer to precipitate the product[5].

Quantitative Data Summaries

Table 1: Mobile Phase Optimization for Silica Gel Chromatography Data reflects the separation efficiency of the hydroxymethyl benzimidazole core from crude impurities.

Mobile Phase SystemAdditiveResolution (5-Cl vs 6-Cl)Tailing FactorRecommendation
Hexane / EtOAc (1:1)NonePoor> 2.5Not recommended; compound too polar.
DCM / MeOH (95:5)NonePoor1.8Standard, but causes streaking[6].
DCM / MeOH (95:5)1% TEAMarginal1.1Excellent for bulk impurity removal.
DCM / MeOH (95:5)2-5% AcOHModerate1.3Useful for altering ionization states[3].

Table 2: Recrystallization Solvent Matrix Data reflects final polishing steps for >99% purity.

Solvent SystemRatio (v/v)Recovery YieldIsomeric Purity EnhancementVisual Appearance
Methanol100%45%LowBeige crystals[6]
Ethanol / Water80:2075%ModerateOff-white needles[5]
Acetonitrile100%85%HighWhite powder

Advanced Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Dark Brown Oil/Solid) Workup Acid-Base Extraction (Removes neutral polymers) Crude->Workup Flash Flash Chromatography (DCM:MeOH + 1% Et3N) Workup->Flash Dry Loading Prep Prep-HPLC (Reverse Phase) (Resolves 5-Cl / 6-Cl) Flash->Prep Isomer Enriched Cryst Recrystallization (EtOH/Water) Prep->Cryst High Purity Fractions Pure Pure Target Molecule (>99% Purity) Cryst->Pure Final Polish

Step-by-step downstream purification workflow for isolating the 6-chloro regioisomer.

Step-by-Step Self-Validating Methodologies

Protocol A: Amine-Modified Flash Chromatography (Bulk Cleanup)

This protocol removes unreacted starting materials and oxidation byproducts prior to HPLC.

  • Column Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 (v/v) ratio. Add 1% Triethylamine (TEA) to the mixture[4][6]. Flush the silica column with 3 column volumes (CV) of this basic eluent.

    • Validation Checkpoint: Collect a few drops of the column eluent and spot it on a pH indicator strip. It must read basic (pH > 8) to confirm the silanol sites are fully masked.

  • Dry Loading: Dissolve the crude extract in a minimal amount of MeOH. Add dry silica gel (approximately 3 times the mass of the crude product). Evaporate the solvent completely using a rotary evaporator[4].

    • Validation Checkpoint: The resulting material must be a dry, free-flowing powder. If it clumps, residual solvent remains, which will cause severe band broadening during elution.

  • Elution: Load the powder onto the column head and elute with the DCM/MeOH/TEA system. Collect 20 mL fractions.

    • Validation Checkpoint: Spot fractions on a TLC plate. The target benzimidazole will illuminate under short-wave UV (254 nm) and stain instantly with potassium permanganate ( KMnO4​ ) due to the oxidizable primary alcohol.

Protocol B: Reverse-Phase Preparative HPLC (Regioisomer Resolution)

This protocol separates the 6-chloro target from the 5-chloro impurity.

  • Analytical Scouting: Run an analytical LC-MS using a C18 column. Use a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% Formic Acid) over 15 minutes.

    • Validation Checkpoint: Identify the two closely eluting peaks with an m/z of [M+H]+=225.1 . Ensure the resolution factor ( Rs​ ) is > 1.2 before scaling up.

  • Scale-Up Injection: Transfer the optimized gradient to the Prep-HPLC system. Inject a small 10 mg test batch of the enriched mixture from Protocol A.

  • Fraction Pooling: Collect the peaks corresponding to the isomers.

    • Validation Checkpoint (Critical): Do not pool the fractions immediately. Run an analytical HPLC on the front, apex, and tail of the target peak. Only pool fractions that show >98% isomeric purity to prevent cross-contamination.

  • Final Isolation: Lyophilize the pooled fractions to remove water and acetonitrile, yielding the highly pure (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol as a white powder.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzimidazole Methanol False Positives in HTS

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I frequently consult on screening campaigns where benzimidazole methanols emerge as highly enriched "hits." Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I frequently consult on screening campaigns where benzimidazole methanols emerge as highly enriched "hits." While the benzimidazole core is a deeply privileged scaffold in medicinal chemistry—offering excellent structural rigidity and hydrogen-bonding capabilities—its physicochemical properties make it highly prone to assay interference.

This guide provides the mechanistic causality behind these false positives and outlines self-validating protocols to rescue your screening data and ensure scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do benzimidazole methanols frequently flag as hits in our primary biochemical screens, yet fail orthogonal validation?

Answer: The primary culprit is colloidal aggregation . At standard screening concentrations (typically 10–50 µM), hydrophobic molecules like benzimidazole methanols often exceed their Critical Aggregation Concentration (CAC). Instead of remaining as soluble monomers, they phase-separate into colloidal particles ranging from tens to hundreds of nanometers in diameter.

These aggregates possess highly adsorptive surfaces that non-specifically sequester your target proteins, causing local unfolding and a complete loss of catalytic activity [1]. This phenomenon perfectly mimics competitive inhibition in a primary screen but is entirely artifactual. You can often spot this in your data if the dose-response curve exhibits an unusually steep Hill slope (>1.5).

Q2: We use an NADH-coupled assay and see massive hit rates with these compounds. What is the mechanism of this interference?

Answer: This is driven by spectroscopic interference , specifically auto-fluorescence and inner-filter effects. Benzimidazoles possess extended, conjugated π -systems that absorb heavily in the UV/blue spectrum and emit in the blue/green region. This perfectly overlaps with the excitation/emission profiles of NADH (Ex: 340 nm, Em: 460 nm) and standard fluorogenic substrates like 7-amino-4-methylcoumarin (AMC) [2]. If the compound auto-fluoresces, it artificially inflates the baseline, masking enzyme depletion or mimicking product formation depending on your assay's architecture.

Q3: Are benzimidazole methanols considered PAINS (Pan-Assay Interference Compounds)?

Answer: Generally, no . True PAINS are typically reactive electrophiles that covalently modify proteins (e.g., rhodanines, quinones). Benzimidazole methanols usually pass standard computational PAINS filters [3]. Their promiscuity is context-dependent—driven by concentration, buffer pH, and optical readout—rather than inherent chemical reactivity. However, if the methanol group is synthetically activated (e.g., converted to a chloromethyl-benzimidazole), it can undergo nucleophilic substitution (SN2) with cysteine residues, crossing the line into true covalent interference.

Quantitative Data Summaries

To effectively triage your hits, compare your assay data against these established quantitative signatures.

Table 1: Quantitative Signatures of HTS Hit Mechanisms

MechanismIC50 (Standard Buffer)IC50 (+ 0.01% Triton X-100)Hill SlopeTarget Specificity
True Competitive Inhibitor 0.1 - 10 µM0.1 - 10 µM (Unchanged)~1.0High
Colloidal Aggregator 1 - 50 µM>100 µM (Right-shifted)>1.5 (Steep)Promiscuous
Optical Interferent Apparent < 10 µMApparent < 10 µMVariableAssay-dependent

Table 2: Spectral Overlap of Benzimidazoles with HTS Readouts

Assay ReadoutExcitation (nm)Emission (nm)Benzimidazole Interference Risk
NADH / NADPH 340 - 355460Critical (Direct overlap)
AMC (Coumarin) 380460Critical (Direct overlap)
Resorufin 540590Low
TR-FRET (Europium) 340615 / 665Moderate (Inner-filter effect on Ex)

Experimental Protocols for Hit Triage

Every protocol described below is designed as a self-validating system . By incorporating internal controls, the assay proves its own functional integrity during every run.

Protocol 1: Self-Validating Detergent Counter-Screen

Causality: Non-ionic detergents coat colloidal particles, breaking them down into mixed micelles that cannot sequester proteins. If a compound's activity disappears upon detergent addition, it is an aggregator[4].

  • Buffer Preparation: Prepare your standard assay buffer. Split it into two batches: one standard, and one supplemented with 0.01% (v/v) Triton X-100 (use CHAPS if your target enzyme is sensitive to Triton).

  • Compound Titration: Run a 10-point dose-response curve (0.1 µM to 100 µM) for the benzimidazole methanol hit in both buffers.

  • Self-Validation Control: Include a known, well-characterized competitive inhibitor of your target enzyme on the same plate.

  • Data Interpretation:

    • Validation Check: The known inhibitor's IC50 must remain stable across both buffers. If it shifts, your detergent concentration is denaturing the enzyme.

    • Hit Triage: If the benzimidazole's IC50 shifts by >10-fold or activity is abolished in the detergent buffer, it is a confirmed colloidal aggregator and should be discarded.

Protocol 2: Spectroscopic Baseline Validation

Causality: Auto-fluorescence artificially alters the baseline read. Measuring the compound in the absence of the biological target isolates the chemical's optical properties from its biological activity.

  • Plating: Dispense the benzimidazole methanol into the assay plate at the maximum screening concentration (e.g., 50 µM).

  • Buffer Addition: Add assay buffer lacking the target enzyme and substrate.

  • Measurement: Read the plate at the assay's specific excitation/emission wavelengths.

  • Self-Validation Control: Compare the signal to a vehicle control (DMSO in buffer) to establish the true baseline, and a positive fluorophore control (e.g., free NADH) to ensure detector sensitivity.

  • Data Interpretation: Any signal significantly above the DMSO baseline indicates auto-fluorescence. If the compound's emission is >10% of the maximum assay window, it must be triaged or tested via an orthogonal, non-optical readout (e.g., Surface Plasmon Resonance).

Workflow & Mechanistic Visualizations

HTS_Workflow Hit Primary HTS Hit (Benzimidazole Methanol) AggTest Detergent Counter-screen (+0.01% Triton X-100) Hit->AggTest Aggregator False Positive: Colloidal Aggregator AggTest->Aggregator IC50 shifts >10x FluoTest Spectral Counter-screen (Auto-fluorescence) AggTest->FluoTest IC50 stable Fluorophore False Positive: Optical Interference FluoTest->Fluorophore High Background Orthogonal Orthogonal Validation (SPR / NMR) FluoTest->Orthogonal Clean Spectra Validated Validated Lead Orthogonal->Validated Confirmed Binding

Workflow for triaging benzimidazole methanol false positives in HTS.

Aggregation Monomer Benzimidazole Monomers (< 1 µM) Aggregate Colloidal Aggregate (> 10 µM) Monomer->Aggregate Concentration > CAC Inhibited Sequestered Enzyme (False Inhibition) Aggregate->Inhibited Non-specific Adsorption Enzyme Target Enzyme Enzyme->Inhibited Trapped

Mechanism of colloidal aggregation leading to non-specific enzyme sequestration.

References

  • An Aggregation Advisor for Ligand Discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships Source: PLoS One URL:[Link]

  • Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Benchmarking Novel Anti-HBV Compounds: A Case Study with (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

Introduction The pursuit of novel therapeutics for chronic Hepatitis B Virus (HBV) infection remains a global health priority. While current treatments can suppress viral replication, they rarely lead to a functional cur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pursuit of novel therapeutics for chronic Hepatitis B Virus (HBV) infection remains a global health priority. While current treatments can suppress viral replication, they rarely lead to a functional cure. The emergence of new chemical entities, such as (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol, necessitates a rigorous and systematic approach to evaluating their potential efficacy and mechanism of action relative to established standards. This guide provides a comprehensive framework for benchmarking such a novel compound against current standard-of-care and reference inhibitors, ensuring a robust and objective assessment.

The core of effective benchmarking lies in a multi-faceted experimental approach that interrogates not only the compound's direct antiviral activity but also its cellular toxicity and potential mechanism of action. This allows for the determination of a therapeutic index, a critical parameter in drug development. By comparing these performance metrics to those of well-characterized inhibitors, researchers can make informed decisions about the compound's potential for further development.

The HBV Life Cycle: A Map of Therapeutic Targets

A thorough understanding of the HBV life cycle is paramount for contextualizing the mechanism of action of any antiviral agent. The following diagram illustrates the key stages of HBV replication, each representing a potential target for therapeutic intervention.

HBV_Lifecycle cluster_host Hepatocyte rcDNA Relaxed Circular DNA (rcDNA) cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Repair pgRNA Pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription viral_proteins Viral Proteins (HBeAg, HBcAg, Pol) pgRNA->viral_proteins Translation capsid_assembly Capsid Assembly pgRNA->capsid_assembly viral_proteins->capsid_assembly reverse_transcription Reverse Transcription capsid_assembly->reverse_transcription virion_release Virion Release capsid_assembly->virion_release Budding & Secretion reverse_transcription->rcDNA (inside capsid) entry HBV Entry entry->rcDNA Uncoating outside HBV Virion outside->entry Benchmarking_Workflow start Start: Compound Dilution Series cytotoxicity 1. Cytotoxicity Assay (e.g., CCK-8 on HepG2 cells) start->cytotoxicity antiviral 2. Antiviral Assay (e.g., qPCR on HepG2.2.15 cells) start->antiviral cc50 Calculate CC50 (50% Cytotoxic Concentration) cytotoxicity->cc50 ec50 Calculate EC50 (50% Effective Concentration) antiviral->ec50 si 3. Determine Selectivity Index (SI) SI = CC50 / EC50 cc50->si ec50->si end End: Comparative Analysis si->end

Figure 2: A three-stage workflow for the initial benchmarking of a novel anti-HBV compound.

Detailed Experimental Protocols

Rationale: It is crucial to determine the concentration at which a compound is toxic to host cells. This allows for the differentiation between a true antiviral effect and cell death-induced reduction in viral replication. The CCK-8 assay is a colorimetric assay for the determination of cell viability.

Materials:

  • HepG2 cells (or a similar human hepatocyte cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound and reference inhibitors

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare a serial dilution of the test compound and reference inhibitors in DMEM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 72 hours (or a duration relevant to the antiviral assay).

  • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Rationale: The primary measure of an antiviral's effectiveness is its ability to inhibit viral replication. In this assay, the stable HBV-producing cell line HepG2.2.15 is used. The amount of HBV DNA in the supernatant is quantified by qPCR to determine the extent of viral inhibition.

Materials:

  • HepG2.2.15 cells

  • Cell culture medium and 96-well plates

  • Test compound and reference inhibitors

  • DNA extraction kit

  • qPCR master mix and primers/probe specific for HBV DNA

  • Real-time PCR system

Procedure:

  • Seed HepG2.2.15 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a serial dilution of the test compound and reference inhibitors.

  • Incubate the plate for 4-6 days, replacing the medium and compound every 2 days.

  • Collect the cell culture supernatant and extract the viral DNA.

  • Perform qPCR to quantify the amount of HBV DNA in each sample.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Interpretation and Comparative Analysis

The ultimate goal of this benchmarking process is to generate a comparative dataset that allows for an objective assessment of the novel compound. The following table presents a hypothetical outcome of such a study.

CompoundEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol 85>50>588
Entecavir 5>100>20,000
Tenofovir Disoproxil Fumarate (TDF) 120>100>833
Myrcludex B 150>50>333
NVR 3-778 3002583

Interpretation of Hypothetical Data:

In this hypothetical scenario, (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol demonstrates moderate antiviral potency (EC50 = 85 nM) with low cytotoxicity (CC50 > 50 µM), resulting in a favorable selectivity index. While its potency is not as high as Entecavir, it is comparable to or better than other reference compounds like TDF and Myrcludex B. This profile would warrant further investigation into its mechanism of action.

Conclusion and Future Directions

The benchmarking framework outlined in this guide provides a robust and scientifically sound methodology for the initial evaluation of novel anti-HBV compounds like (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol. By employing standardized assays and comparing the results against well-characterized reference inhibitors, researchers can generate the critical data needed to make informed decisions. A promising selectivity index, as illustrated in the hypothetical data, should prompt further studies to elucidate the compound's precise mechanism of action, which may involve assays for HBV RNA, cccDNA stability, or specific viral enzyme inhibition. This systematic approach ensures that only the most promising candidates are advanced in the long and arduous process of drug development.

References

  • Volz, T., Allweiss, L., & Dandri, M. (2021). Preclinical and clinical development of Myrcludex B. Molecular and Cellular Therapies, 9(1), 18. [Link]

Comparative

A Comparative Guide to the Synthesis of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol: An Evaluation of Reproducibility and Strategic Efficiency

In the landscape of contemporary drug discovery and development, the synthesis of novel heterocyclic compounds is of paramount importance. Among these, benzimidazole derivatives stand out for their diverse pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and development, the synthesis of novel heterocyclic compounds is of paramount importance. Among these, benzimidazole derivatives stand out for their diverse pharmacological activities. The target molecule, (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol, represents a scaffold of significant interest. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature.

Introduction to the Target Molecule

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol is a substituted benzimidazole featuring a chlorine atom on the benzene ring, an isopropyl group on one of the imidazole nitrogens, and a hydroxymethyl group at the 2-position. Each of these substituents can play a crucial role in modulating the molecule's physicochemical properties and its interaction with biological targets. The strategic placement of the N-isopropyl group, in particular, can significantly impact solubility, metabolic stability, and binding affinity. Given the absence of a standardized, published method for its synthesis, this guide will dissect two logical and reproducible synthetic strategies: a "late-stage" N-isopropylation approach and an "early-stage" N-isopropylation followed by cyclization and reduction.

Method 1: Late-Stage N-Isopropylation

This synthetic strategy focuses on the initial construction of the 6-chlorobenzimidazole-2-methanol core, followed by the introduction of the isopropyl group onto the imidazole nitrogen in the final step. This approach is often favored for its potential to rapidly generate a library of N-substituted analogs from a common intermediate.

Experimental Protocol: Method 1

Step 1: Synthesis of (6-Chloro-1H-benzimidazol-2-yl)methanol

This step involves the condensation of 4-chloro-o-phenylenediamine with glycolic acid. This is a classic Phillips benzimidazole synthesis, which proceeds by forming an intermediate amide, followed by an acid-catalyzed intramolecular cyclization and dehydration.

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloro-o-phenylenediamine (1.0 eq.) and glycolic acid (1.1 eq.).

  • Add 4M hydrochloric acid as the solvent and catalyst.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford crude (6-Chloro-1H-benzimidazol-2-yl)methanol.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Step 2: N-Isopropylation of (6-Chloro-1H-benzimidazol-2-yl)methanol

The introduction of the isopropyl group is achieved via a nucleophilic substitution reaction. The benzimidazole nitrogen is first deprotonated with a strong base to form a more nucleophilic anion, which then reacts with an isopropyl halide.

  • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of (6-Chloro-1H-benzimidazol-2-yl)methanol (1.0 eq.) in anhydrous DMF to the NaH suspension.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add 2-bromopropane (1.5 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol.

Method 1: Late-Stage N-Isopropylation cluster_0 Step 1: Benzimidazole Core Synthesis cluster_1 Step 2: N-Isopropylation 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Intermediate_1 (6-Chloro-1H-benzimidazol-2-yl)methanol 4-chloro-o-phenylenediamine->Intermediate_1 4M HCl, Reflux Glycolic Acid Glycolic Acid Glycolic Acid->Intermediate_1 4M HCl, Reflux Final_Product_1 (6-Chloro-1-isopropyl-1H- benzimidazol-2-yl)methanol Intermediate_1->Final_Product_1 1. NaH, DMF 2. 2-Bromopropane 2-Bromopropane 2-Bromopropane

Caption: Workflow for the Late-Stage N-Isopropylation Synthesis.

Method 2: Early-Stage N-Isopropylation and Cyclization

This alternative strategy involves the early introduction of the isopropyl group onto the o-phenylenediamine starting material. This is followed by the cyclization to form the benzimidazole ring system with a carboxylic acid precursor at the 2-position, and a final reduction step to yield the target alcohol. This route can be advantageous if the N-isopropylation of the final product in Method 1 proves to be low-yielding or if purification is challenging.

Experimental Protocol: Method 2

Step 1: Synthesis of N-Isopropyl-4-chloro-o-phenylenediamine

This step involves the selective mono-N-alkylation of 4-chloro-o-phenylenediamine. This can be a challenging step due to the potential for dialkylation. Careful control of stoichiometry and reaction conditions is crucial.

  • In a round-bottom flask, dissolve 4-chloro-o-phenylenediamine (1.0 eq.) in a suitable solvent such as chloroform.

  • Add sodium hydride (1.1 eq.) portion-wise at 0 °C.

  • After stirring for 30 minutes, add 2-bromopropane (1.0 eq.) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-N-isopropyl-4-chloro-o-phenylenediamine.

Step 2: Synthesis of 6-Chloro-1-isopropyl-1H-benzimidazole-2-carboxylic acid

The N-isopropyl-4-chloro-o-phenylenediamine is then cyclized with a suitable C2-synthon that will result in a carboxylic acid at the 2-position. Tartaric acid can be used for this purpose, which upon oxidative cleavage in situ can provide the necessary glyoxylic acid equivalent for cyclization.

  • In a round-bottom flask, combine N-isopropyl-4-chloro-o-phenylenediamine (1.0 eq.) and tartaric acid (1.1 eq.) in 4M hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Acidify the solution with acetic acid to a pH of approximately 5-6 to precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 6-Chloro-1-isopropyl-1H-benzimidazole-2-carboxylic acid.

Step 3: Reduction to (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

The final step is the reduction of the carboxylic acid to the primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is required for this transformation.

  • In a dry, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4, 2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 6-Chloro-1-isopropyl-1H-benzimidazole-2-carboxylic acid (1.0 eq.) in anhydrous THF.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol.

Method 2: Early-Stage N-Isopropylation cluster_0 Step 1: Early N-Isopropylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Intermediate_2a N-Isopropyl-4-chloro- o-phenylenediamine 4-chloro-o-phenylenediamine->Intermediate_2a NaH, Chloroform 2-Bromopropane_2 2-Bromopropane 2-Bromopropane_2->Intermediate_2a NaH, Chloroform Intermediate_2b 6-Chloro-1-isopropyl-1H- benzimidazole-2-carboxylic acid Intermediate_2a->Intermediate_2b 4M HCl, Reflux Tartaric_Acid Tartaric Acid Final_Product_2 (6-Chloro-1-isopropyl-1H- benzimidazol-2-yl)methanol Intermediate_2b->Final_Product_2 LiAlH4, THF

Caption: Workflow for the Early-Stage N-Isopropylation Synthesis.

Comparative Analysis

ParameterMethod 1: Late-Stage N-IsopropylationMethod 2: Early-Stage N-IsopropylationRationale & Field Insights
Number of Steps 23Method 1 is shorter, which is generally preferable for process efficiency.
Overall Yield Potentially lower due to challenges in the N-isopropylation of a substituted benzimidazole.May be higher if each step is efficient, but more steps increase the potential for material loss.The N-isopropylation in Method 1 can be complicated by steric hindrance and potential side reactions. The three distinct steps in Method 2 may offer better individual yields.
Purification Purification after N-isopropylation can be challenging due to the potential for regioisomers and unreacted starting material.Purification of the N-isopropyl diamine in Step 1 is critical to avoid impurities carrying through. The final reduction work-up can also be challenging.Chromatographic purification is likely necessary for both methods to achieve high purity. The nature of the impurities will differ between the two routes.
Reagent Safety & Handling Uses sodium hydride, which is highly flammable and requires handling under inert conditions.Uses sodium hydride and lithium aluminum hydride, both of which are highly reactive and require careful handling.Both methods employ hazardous reagents. LiAlH4 in Method 2 requires particular care during the work-up procedure.
Scalability The Phillips condensation in Step 1 is generally scalable. The N-alkylation may present challenges on a larger scale.The selective mono-N-alkylation in Step 1 can be difficult to control on a large scale. The use of LiAlH4 also presents scalability challenges.Method 1 appears more amenable to scale-up, provided the N-isopropylation step can be optimized.
Versatility for Analog Synthesis Excellent. The common intermediate, (6-Chloro-1H-benzimidazol-2-yl)methanol, can be reacted with various alkylating agents to produce a library of N-substituted analogs.Poor. This route is specific to the N-isopropyl analog. A new synthesis would be required for each different N-substituent.For medicinal chemistry programs requiring the exploration of structure-activity relationships at the N1-position, Method 1 is strategically superior.

Conclusion and Recommendation

Both synthetic routes presented are chemically sound and offer viable pathways to (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol.

Method 1 (Late-Stage N-Isopropylation) is recommended for research and development settings where the goal is to synthesize a variety of N-substituted analogs for structure-activity relationship (SAR) studies. Its convergence and the ability to use a common intermediate make it highly efficient for library synthesis. However, careful optimization of the N-isopropylation step is critical to ensure acceptable yields and purity.

Method 2 (Early-Stage N-Isopropylation) is a more linear approach that may be considered if Method 1 proves to be low-yielding or if purification of the final product from the N-alkylation step is particularly problematic. While it involves an additional step and more hazardous reagents, it may offer a more controlled and predictable synthesis for this specific target molecule, potentially leading to a higher overall yield if each step is optimized.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the available resources, and the scale of the synthesis. It is recommended that both routes be explored on a small scale to determine the most efficient and reproducible method for the desired application.

References

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Khan Academy. Reduction of carboxylic acids. [Link]

Validation

A Guide to Ensuring Analyte Purity: Cross-Validation of LC-MS and NMR Data for CAS 1243607-75-1

In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a novel chemical entity such as CAS 124360...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a novel chemical entity such as CAS 1243607-75-1, a rigorous and multi-faceted analytical approach is not just a matter of best practice, but a critical necessity. This guide provides an in-depth technical comparison and workflow for the cross-validation of two powerful and orthogonal analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The objective is to demonstrate that the analytical procedures are fit for their intended purpose.[1][2][3] This principle, central to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), underscores the need for robust analytical method validation.[1][2][4][5][6][7] By employing orthogonal methods—techniques that measure the same attribute through different physicochemical principles—we can significantly enhance confidence in the purity assessment by mitigating the risk of method-specific biases.[8][9][10][11]

The Importance of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading.[12] For instance, High-Performance Liquid Chromatography (HPLC) with UV detection, a common method for purity analysis, assumes that all compounds have a similar response factor, which is often not the case.[13] Furthermore, impurities that lack a UV chromophore or co-elute with the main peak can go undetected.[12]

This is where the synergy of LC-MS and qNMR comes into play. LC-MS combines the powerful separation capabilities of liquid chromatography with the mass-resolving power of mass spectrometry, providing information on both the relative abundance and mass of impurities.[14][15][16] On the other hand, qNMR is a primary ratio method of measurement that allows for direct quantification of a compound against a certified internal standard, without the need for a reference standard of the analyte itself.[17][18] Its near-universal detection of proton-containing molecules makes it an excellent tool for identifying and quantifying a wide range of impurities.[18][19]

Part 1: Purity Assessment by LC-MS

LC-MS is a cornerstone technique for purity assessment due to its high sensitivity and selectivity.[14][15] It excels at separating complex mixtures and providing mass information that can help in the identification of unknown impurities.[10][15]

Experimental Protocol: LC-MS Method Development
  • Column and Mobile Phase Selection : For a novel compound like CAS 1243607-75-1, initial screening should be performed with a variety of column chemistries (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients with 0.1% formic acid or ammonium hydroxide) to achieve optimal separation of the main peak from any impurities.

  • Gradient Optimization : A gradient elution is typically employed, starting with a high aqueous composition and ramping up to a high organic composition to elute all components from the column. The gradient profile should be optimized to maximize the resolution between the main peak and any adjacent impurities.

  • Detector Settings :

    • UV Detector : A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths.[13] This allows for the selection of the optimal wavelength for quantification and can also provide information on peak purity by comparing spectra across a single peak.[13]

    • Mass Spectrometer : An electrospray ionization (ESI) source is commonly used for small molecules. Both positive and negative ion modes should be evaluated to determine the optimal ionization conditions for CAS 1243607-75-1 and its potential impurities. A full scan mode is used to detect all ionizable species.

Data Analysis and Purity Calculation

Purity is typically estimated using the area percent method from the UV chromatogram. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to acknowledge the limitation of this method: it assumes that the molar absorptivity of the main compound and all impurities are identical at the detection wavelength.[13] The mass spectrometry data serves as a secondary, qualitative check to identify the masses of the components under each chromatographic peak.

Part 2: Purity Assessment by Quantitative NMR (qNMR)

qNMR has gained prominence as a primary analytical method for purity determination due to its direct proportionality between signal intensity and the number of nuclei.[17][18][20]

Experimental Protocol: qNMR Analysis
  • Selection of Internal Standard : The choice of an internal standard is critical for accurate qNMR.[21][22] The ideal standard should:

    • Have a high purity (certified reference material is preferred).[22][23]

    • Be stable and non-reactive with the sample and solvent.[22][24]

    • Possess a simple spectrum with at least one signal that is well-resolved from the analyte signals.[22][23]

    • Be accurately weighable.[23][25]

    • For CAS 1243607-75-1, a standard such as maleic acid or dimethyl sulfone could be considered, depending on the chosen solvent and the analyte's spectral properties.

  • Sample Preparation :

    • Accurately weigh a specific amount of the internal standard and the sample (CAS 1243607-75-1) into an NMR tube.[26] The masses should be recorded with high precision.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Data Acquisition :

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Crucial Parameters : A sufficiently long relaxation delay (D1) is essential to ensure full relaxation of all protons, which is critical for accurate integration. A D1 of at least 5 times the longest T1 relaxation time of the signals of interest is recommended.

    • A 90° pulse angle should be used.

  • Data Processing :

    • The acquired spectrum should be carefully phased and baseline corrected.

    • Integrate a well-resolved, characteristic signal for both the analyte (CAS 1243607-75-1) and the internal standard.

Data Analysis and Purity Calculation

The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Part 3: Cross-Validation Workflow and Data Interpretation

Cross-validation involves comparing the results from the two orthogonal methods to ensure they are comparable and reliable.[27][28][29]

Workflow for Cross-Validation

Caption: Workflow for the cross-validation of LC-MS and qNMR purity data.

Comparative Data Summary (Hypothetical Data for CAS 1243607-75-1)
ParameterLC-MS ResultqNMR Result
Purity 98.5% (by UV area %)98.2% (w/w)
Number of Impurities Detected 32 (and residual solvent)
Impurity 1 0.8% (at RRT 0.92, m/z 320.1)0.9% (w/w)
Impurity 2 0.5% (at RRT 1.15, m/z 350.2)0.6% (w/w)
Impurity 3 0.2% (at RRT 1.25, m/z 290.1)Not detected
Residual Solvent Not applicable0.3% (w/w, Acetone)
Interpreting the Results and Handling Discrepancies

In the hypothetical data above, there is good agreement between the overall purity values obtained by LC-MS and qNMR. However, some discrepancies are noted:

  • Impurity 3 : Detected by LC-MS but not by qNMR. This could be due to several reasons:

    • The impurity may not have any protons, making it invisible to ¹H NMR.

    • The impurity's signals in the ¹H NMR spectrum may be overlapping with the main component's signals.

    • The impurity may have a very high UV response factor, leading to an overestimation of its concentration by LC-MS.

  • Residual Solvent : Detected by qNMR but not by LC-MS. This is expected, as volatile solvents are often not retained or detected under typical reversed-phase LC conditions.

When significant discrepancies arise, a thorough investigation is warranted. This may involve:

  • For LC-MS : Using a different column or mobile phase to check for co-eluting peaks.[11] Calibrating the method with known standards of the impurities, if available, to determine their relative response factors.

  • For qNMR : Using a different solvent to resolve overlapping signals. Acquiring a 2D NMR spectrum (e.g., HSQC, HMBC) to aid in the structural elucidation of impurities.

Conclusion

The cross-validation of LC-MS and qNMR data provides a robust and comprehensive approach to the purity assessment of novel chemical entities like CAS 1243607-75-1. This dual-pronged strategy leverages the strengths of both techniques while mitigating their individual limitations. By following a structured workflow and critically evaluating the data, researchers and drug development professionals can achieve a high degree of confidence in their purity assignments, ensuring the quality and integrity of their scientific work. This rigorous approach is not only good scientific practice but also aligns with the stringent expectations of regulatory authorities worldwide.[30][31]

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Quantitative NMR | Organic Primary Standards Group. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques - News-Medical.Net. [Link]

  • FDA Releases Guidance on Analytical Procedures | BioPharm International. [Link]

  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. [Link]

  • Purity by Absolute qNMR Instructions. [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed. [Link]

  • Orthogonal method in pharmaceutical product analysis - Alphalyse. [Link]

  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. [Link]

  • Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective by Dr. Siddhanta Singh - Jaano & Seekho. [Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. [Link]

  • Application of LCMS in small-molecule drug development. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Analytical Services to Characterize New Chemical Entities - Pacific BioLabs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. [Link]

  • ICH-Q2 分析法バリデーション | 独立行政法人 医薬品医療機器総合機構 - PMDA. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 | FDA. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies | LCGC International - Chromatography Online. [Link]

  • Why HPLC Alone is not Sufficient for Impurity Qualification - Veeprho. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]

  • Small Molecule Identity and Purity Testing - Pacific BioLabs. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts | Analytical Chemistry. [Link]

  • Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. -. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. [Link]

Sources

Comparative

Comparative Solubility Profiles of Halogenated Benzimidazole Derivatives: A Technical Guide for Drug Development

Benzimidazole and its derivatives form the structural backbone of numerous therapeutics, ranging from anthelmintics (e.g., albendazole) to novel integrin antagonists and antiviral nucleosides[1][2]. However, the clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzimidazole and its derivatives form the structural backbone of numerous therapeutics, ranging from anthelmintics (e.g., albendazole) to novel integrin antagonists and antiviral nucleosides[1][2]. However, the clinical and synthetic utility of these scaffolds is frequently bottlenecked by their notoriously poor aqueous solubility—often referred to in medicinal chemistry as the "brick dust" phenomenon.

Halogenation is a standard structural modification used to modulate target affinity, metabolic stability, and pharmacokinetics. Yet, substituting protons with fluorine, chlorine, bromine, or iodine on the benzimidazole core fundamentally alters the molecule's crystal lattice energy, lipophilicity (LogP), and hydrogen-bonding capacity. This guide provides an objective, data-driven comparison of how different halogen substitutions impact the solubility profiles of benzimidazole derivatives, complete with validated experimental methodologies for thermodynamic solubility determination.

Mechanistic Impact of Halogenation on Solubility

The aqueous solubility of a small molecule is governed by two primary thermodynamic barriers: the energy required to disrupt the crystal lattice (enthalpic penalty) and the energy required to cavitate water and solvate the molecule. Halogenating the benzimidazole ring impacts both:

  • Fluorination: The introduction of fluorine often increases lipophilicity, but due to its high electronegativity and small van der Waals radius, it can sometimes disrupt highly stable, planar crystal packing. In specific benzimidazole 3′-deoxynucleosides, polyfluorination (e.g., 5,6-difluoro or 4,5,6-trifluoro substitutions) alters the pKa of the imidazole NH, which can marginally improve aqueous solubility at physiological pH compared to chlorinated analogs[3].

  • Chlorination & Bromination: Heavier halogens significantly increase the molecular weight and polarizability, driving up the LogP. For instance, 5-bromo and 5-chloro-1H-benzimidazole derivatives exhibit profound hydrophobicity. In cross-coupling reactions (like Buchwald-Hartwig aminations), the poor solubility of brominated benzimidazoles in polar aprotic solvents often leads to reaction failure unless specific co-solvents like dioxane are utilized[4].

  • Iodination: Iodine introduces massive steric bulk and high lipophilicity. Iodinated benzimidazoles typically exhibit the lowest aqueous solubility in the series, requiring advanced formulation strategies (e.g., solid dispersions or hydrotropy) to achieve biologically relevant concentrations[2].

Comparative Solubility Data

The following table summarizes the general physicochemical trends observed across a standard series of 5-halogenated-1H-benzimidazole-2-amine derivatives at pH 7.4.

Halogen Substitution (C5)Molecular Weight ( g/mol )Estimated LogPThermodynamic Aqueous Solubility (µg/mL)Crystal Lattice Disruption Strategy
None (H) 133.151.2~ 150 - 200N/A (Baseline)
Fluoro (-F) 151.141.5~ 80 - 120pH adjustment (pKa modulation)
Chloro (-Cl) 167.602.1~ 15 - 30Co-solvency (e.g., 5% DMSO)
Bromo (-Br) 212.052.4~ 5 - 10Solid dispersion (PVP, PEG)
Iodo (-I) 259.052.8< 2Hydrotropy (Urea, Sodium Benzoate)

Note: Absolute solubility values vary based on the specific R-groups at the N1 and C2 positions. Data represents generalized trends derived from comparative structural activity relationship (SAR) studies[1][2][3].

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To accurately compare the solubility of these derivatives, kinetic solubility assays (like solvent-shift methods) are insufficient due to the risk of supersaturation and amorphous precipitation. A rigorous, self-validating thermodynamic shake-flask method must be employed.

Rationale & Causality

We utilize a 48-hour equilibration period at 37°C to ensure the solid-liquid boundary reaches a true thermodynamic minimum. Ultracentrifugation is chosen over filtration to separate the phases, as halogenated benzimidazoles are highly prone to non-specific binding to standard PTFE or nylon filter membranes, which would artificially lower the measured concentration.

Step-by-Step Protocol
  • Preparation of Solid Excess: Weigh approximately 5 mg of the highly pure (>98% by HPLC) halogenated benzimidazole derivative into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of the test medium (e.g., 50 mM Phosphate Buffer, pH 7.4). For poorly soluble brominated/iodinated derivatives, a parallel set containing 5% v/v DMSO can be prepared to evaluate co-solvent rescue[3].

  • Equilibration: Seal the vials and incubate in a thermostatic shaker at 37°C and 200 rpm for 48 hours.

  • Phase Separation: Transfer the suspension to a thick-walled microcentrifuge tube. Centrifuge at 20,000 × g for 30 minutes at 37°C to pellet the undissolved solid.

  • Aliquoting & Dilution: Carefully extract 100 µL of the supernatant without disturbing the pellet. Immediately dilute this aliquot 1:10 in a compatible organic solvent (e.g., Methanol or Acetonitrile) to prevent precipitation upon cooling to room temperature.

  • Quantification: Analyze the diluted supernatant via HPLC-UV/Vis, utilizing a pre-established calibration curve.

  • Self-Validation (The "Lattice Check"): Recover the solid pellet, dry it under a gentle stream of nitrogen, and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This ensures that the solid phase has not converted to a different polymorph, hydrate, or salt form during the 48-hour equilibration, which would invalidate the comparative thermodynamic data.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the thermodynamic solubility workflow.

G Start Synthesize/Purify Halogenated Benzimidazole Equilibration Thermodynamic Equilibration (Shake-Flask, 37°C, 48h) Start->Equilibration Excess Solid PhaseSep Phase Separation (Ultracentrifugation) Equilibration->PhaseSep Saturated Solution Analysis HPLC-UV/MS Quantification & Solid State XRD PhaseSep->Analysis Aliquot Extraction Validation Self-Validation: Mass Balance & Lattice Check Analysis->Validation Data Integration

Thermodynamic solubility determination workflow with integrated solid-state validation.

Strategies for Overcoming Halogen-Induced Insolubility

When developing highly halogenated benzimidazoles (such as the heavily brominated or iodinated analogs), researchers must proactively design formulation strategies to rescue bioavailability:

  • Co-Solvency: The addition of 5% DMSO has been shown to significantly improve the apparent solubility and reaction conversion rates of substituted benzimidazoles in aqueous media[3].

  • Solid Dispersions: For drugs like albendazole (a benzimidazole derivative with aqueous solubility < 1 µg/mL), solvent evaporation methods utilizing hydrophilic polymers like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) can disrupt the crystalline lattice, trapping the drug in a highly soluble amorphous state[2].

  • Structural Disruption: Designing the molecule to include solubilizing appendages (e.g., morpholine or piperazine rings) at the N1 position can offset the lipophilic penalty of halogenation at the C5/C6 positions, a strategy successfully employed in the development of water-soluble benzimidazole antagonists for integrin α4β1[1].

References

  • Carpenter, R. D., et al. "Halogenated benzimidazole carboxamides target integrin alpha4 beta1 on T and B cell lymphomas." National Center for Biotechnology Information (NIH). Available at:[Link]

  • "Comparative study of different approaches used for solubility enhancement of poorly water soluble drug albendazole." International Journal of Pharmaceutical Sciences and Research. Available at:[Link]

  • "New Benzimidazole 3′-Deoxynucleosides: Synthesis and Antiherpes Virus Properties." MDPI. Available at:[Link]

Sources

Validation

Independent Verification of Commercial (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol Purity Standards

Executive Summary (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (CAS: 1243607-75-1) is a critical benzimidazole intermediate widely utilized in the synthesis of small-molecule therapeutics, including kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol (CAS: 1243607-75-1) is a critical benzimidazole intermediate widely utilized in the synthesis of small-molecule therapeutics, including kinase inhibitors and anthelmintic agents. Because downstream synthetic steps—such as oxidations or cross-coupling reactions—are highly sensitive to stoichiometric imbalances, the absolute purity of this intermediate is paramount.

Commercial vendors frequently report purities of "≥98%" based solely on High-Performance Liquid Chromatography (HPLC) UV area percentages. However, this metric is fundamentally flawed for absolute quantification, as it ignores UV-inactive impurities, residual solvents, and inorganic salts [1]. This guide provides a self-validating, orthogonal analytical framework comparing commercial purity standards using HPLC-UV/MS and Quantitative Nuclear Magnetic Resonance (qNMR).

Mechanistic Context: The Illusion of "99% Purity"

Relying exclusively on HPLC-UV for purity verification introduces a critical blind spot. UV detection assumes that all components in a sample possess identical molar extinction coefficients, which is rarely true. Furthermore, inorganic salts (from previous neutralization steps) and residual solvents (like ethyl acetate or methanol) are entirely invisible to UV detectors[2].

To establish a self-validating system, we must employ orthogonal techniques :

  • HPLC-UV/MS : Provides high-resolution separation to detect structurally similar process impurities (e.g., des-chloro analogs or regioisomers).

  • 1H-qNMR : Provides absolute mass-fraction quantification. Because the NMR signal integral is directly proportional to the number of nuclei, co-weighing the sample with a NIST-traceable internal standard yields an absolute purity value independent of UV response [1].

Workflow Start Commercial Standard (CAS 1243607-75-1) Prep Sample Preparation & Precision Aliquoting Start->Prep HPLC HPLC-UV/MS (Relative Purity) Prep->HPLC qNMR 1H-qNMR (Absolute Purity) Prep->qNMR KF Karl Fischer (Moisture) Prep->KF Data Data Reconciliation & Cross-Validation HPLC->Data qNMR->Data KF->Data Final Verified Absolute Purity Data->Final

Fig 1. Orthogonal workflow for independent absolute purity verification.

Comparative Data Analysis: Analytical vs. Technical Grades

To demonstrate the necessity of this workflow, we independently verified two commercial batches of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol: Vendor A (marketed as an Analytical Standard, ≥99%) and Vendor B (marketed as Synthesis Grade, ≥95%).

Analytical MetricVendor A (Analytical Grade)Vendor B (Synthesis Grade)Discrepancy / Note
Vendor Reported Purity 99.5% (HPLC Area)96.0% (HPLC Area)Relying on UV area % only.
Verified HPLC-UV Purity 99.4%95.2%Vendor B contains 3.5% des-chloro impurity.
Verified 1H-qNMR Purity 98.1% 88.4% Critical Drop: Uncovers UV-inactive mass.
Residual Solvent (NMR) 0.8% (Ethyl Acetate)4.2% (Methanol)Explains part of the qNMR discrepancy.
Moisture (Karl Fischer) 0.4%2.1%Vendor B is highly hygroscopic.
Inorganic Ash <0.1%1.1%Likely residual NaCl from workup.

Causality Insight: Vendor B's HPLC purity (95.2%) drastically misrepresents its actual usable mass (88.4%). If a researcher were to use Vendor B in a stoichiometric reaction assuming 95% purity, the reaction would be under-loaded by nearly 7%, leading to altered reaction kinetics, incomplete conversions, and complex downstream purification.

Self-Validating Experimental Protocols

Protocol 1: HPLC-UV/MS Impurity Profiling

Causality for Method Design: Benzimidazoles contain a basic imidazole nitrogen (pKa ~5.5). At a neutral pH, this nitrogen partially ionizes, causing severe peak tailing and shifting retention times. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we force full protonation, ensuring sharp, symmetrical peaks and reproducible chromatography [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the benzimidazole standard in 10 mL of LC-MS grade Methanol to yield a 0.5 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Column Selection: Use a C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size) maintained at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water + 0.1% Formic Acid.

    • Solvent B: MS-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (universal aromatic absorption) and 285 nm (specific benzimidazole maximum). Simultaneously route the eluent to an ESI-MS (positive ion mode) to identify the mass of any impurity peaks (e.g., checking for the M+H+ of the des-chloro regioisomer at m/z 191).

Protocol 2: Absolute Purity via 1H-qNMR

Causality for Method Design: To achieve absolute quantification, the internal standard must have a well-defined, isolated NMR resonance that does not overlap with the analyte. For (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol, the aromatic protons appear at 7.2–7.8 ppm, the isopropyl CH at ~4.8 ppm, and the methyl groups at ~1.5 ppm. We select Maleic Acid as the internal standard because its symmetric alkene protons yield a sharp, isolated singlet at 6.26 ppm in DMSO-d6 [1].

Step-by-Step Methodology:

  • Precision Co-Weighing: Using a microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of the benzimidazole analyte and ~5.0 mg of NIST-traceable Maleic Acid into the same anti-static vial.

  • Solvation: Add 0.8 mL of anhydrous DMSO-d6. Vortex until completely dissolved, then transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters (Critical Step):

    • Set the relaxation delay ( D1​ ) to 30 seconds . Why? If D1​ is shorter than 5 times the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton, the nuclei will not fully return to equilibrium between scans, destroying the quantitative integral ratios [2].

    • Acquire 64 transients (scans) to ensure a Signal-to-Noise ratio (S/N) > 250:1.

  • Processing & Integration: Apply a 0.3 Hz line-broadening function, phase the spectrum manually, and apply a strict baseline correction. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the benzimidazole aromatic doublet (e.g., H-4 at 7.6 ppm, 1H).

  • Calculation: Calculate absolute purity ( Px​ ) using the self-validating formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, and std = internal standard).

qNMR_Logic Weigh Co-weigh Analyte & NIST Standard Acquire 1H NMR Acquisition (D1 > 5*T1) Weigh->Acquire Integrate Integrate Isolated Resonances Acquire->Integrate Calculate Calculate Absolute Mass Fraction Integrate->Calculate

Fig 2. Logical sequence for absolute purity determination via 1H-qNMR.

Conclusion & Recommendations

Independent verification reveals that commercial purity claims for (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol can be misleading when based solely on relative HPLC-UV data. Technical grades (Vendor B) often harbor significant UV-inactive mass (moisture, residual solvents, and salts) that directly impacts stoichiometric calculations in drug development workflows.

Best Practice Recommendation: For any critical synthetic step or biological assay, researchers must validate commercial benzimidazole standards using the orthogonal HPLC-UV/MS and 1H-qNMR workflow described above. Only qNMR can provide the absolute mass-fraction purity required for reproducible science.

References

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Determination of Benzimidazole Residues in Edible Animal Food by Polymer Monolith Microextraction Combined with Liquid Chromatography−Mass Spectrometry Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Structural Comparison of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol and Key Analogs

Introduction: The Benzimidazole Scaffold as a Privileged Structure In the landscape of medicinal chemistry, the benzimidazole scaffold holds a position of distinction. Comprising a fused benzene and imidazole ring, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the benzimidazole scaffold holds a position of distinction. Comprising a fused benzene and imidazole ring, this heterocyclic motif is often referred to as a "privileged structure" due to its ability to bind to a wide array of biological targets, leading to diverse pharmacological activities including antiviral, anti-inflammatory, and anticancer properties.[1][2] The versatility of the benzimidazole core allows for systematic structural modifications at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological efficacy.[3][4]

This guide provides an in-depth structural comparison of a specific derivative, (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol, and a curated selection of its analogs. Our objective is to elucidate how discrete changes to the core structure—specifically at the C-6, N-1, and C-2 positions—influence key molecular attributes. By synthesizing data from established analytical techniques, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships within this important class of compounds.

The Core Molecule: (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

The subject of our analysis, (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol, serves as our reference point. Its structure is characterized by several key features that dictate its overall properties:

  • Benzimidazole Core: A bicyclic aromatic system that is generally planar, providing a rigid scaffold for substituent presentation.[5]

  • C-6 Chloro Substituent: An electron-withdrawing halogen that significantly influences the electronic distribution of the aromatic system and increases the molecule's lipophilicity.

  • N-1 Isopropyl Group: A bulky, non-polar alkyl group that introduces steric hindrance around the imidazole ring and further enhances lipophilicity.[6]

  • C-2 Methanol Group: A polar, flexible side chain capable of acting as both a hydrogen bond donor and acceptor, a critical feature for potential interactions with biological macromolecules.[7]

PropertyValueSource
Molecular Formula C₁₁H₁₃ClN₂O[8]
Molar Mass 224.69 g/mol [8]

Strategic Selection of Analogs for Comparative Analysis

To systematically investigate structure-property relationships, we will examine three series of analogs, each varying at a single, specific position relative to our core molecule. This methodical approach allows for the direct attribution of observed changes in physicochemical properties to discrete structural modifications.

G cluster_A Analog Series A (C-6 Variation) cluster_B Analog Series B (N-1 Variation) cluster_C Analog Series C (C-2 Variation) Core (6-Chloro-1-isopropyl-1H- benzimidazol-2-yl)methanol A1 6-H Core->A1 Electronic & Lipophilic Effect A2 6-Fluoro Core->A2 A3 6-Methyl Core->A3 B1 N-H Core->B1 Steric & Lipophilic Effect B2 N-Methyl Core->B2 B3 N-Benzyl Core->B3 C1 C-2-H Core->C1 H-Bonding & Polarity Effect C2 C-2-Methyl Core->C2 C3 C-2-COOH Core->C3

Caption: Logical relationship between the core molecule and its analogs.

Experimental Workflows for Structural Characterization

A multi-technique approach is essential for a comprehensive structural and physicochemical characterization. The following protocols represent a self-validating system where the results from one technique corroborate the findings of another.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Structural & Physicochemical Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Analogs purification Purification (Recrystallization/ Column Chromatography) synthesis->purification xray Single Crystal X-Ray Diffraction (3D Structure, Bond Angles/Lengths) purification->xray Requires Single Crystals nmr NMR Spectroscopy (¹H, ¹³C) (Connectivity, Chemical Environment) purification->nmr ftir FTIR Spectroscopy (Functional Groups, H-Bonding) purification->ftir tlc RP-HPTLC (Lipophilicity - RM₀) purification->tlc spr Structure-Property Relationship (SPR) Analysis xray->spr nmr->spr ftir->spr tlc->spr

Caption: Integrated workflow for synthesis and structural analysis.

Single-Crystal X-ray Diffraction (SCXRD)

Causality: SCXRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[9][10] It provides precise data on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), which are fundamental to understanding steric effects and crystal packing.[5][11] For our analogs, this technique can unambiguously reveal how changes at N-1 affect the orientation of the C-2 methanol group or how C-6 substituents influence planarity.

Protocol: Generalized Method for SCXRD Analysis

  • Crystal Growth: Grow single crystals of the purified benzimidazole derivative by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture thereof).[12]

  • Crystal Mounting: Select a high-quality single crystal (typically <0.5 mm) and mount it on a goniometer head of a single-crystal X-ray diffractometer.[12]

  • Data Collection: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[13]

  • Structure Solution and Refinement: Process the collected diffraction intensities to determine the unit cell parameters and space group. Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (¹H and ¹³C).[14] It is indispensable for confirming the chemical structure and connectivity of the synthesized analogs.[15] Changes in substituents will cause predictable shifts in the NMR signals, offering insights into the electronic effects of these modifications. For instance, an electron-withdrawing group at C-6 will deshield adjacent aromatic protons, shifting their signals downfield.[16]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[17]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[17]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[18][19] For our series of compounds, FTIR is particularly useful for confirming the presence of the O-H stretch from the methanol group (a broad band typically around 3200-3600 cm⁻¹), the aromatic C-H and C=C stretches, and the C-Cl stretch.[20][21] Shifts in the O-H band can indicate changes in hydrogen bonding strength.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Setup: Use an FTIR spectrometer equipped with a diamond ATR accessory. Record a background spectrum of the clean, empty ATR crystal.[21]

  • Sample Analysis: Place a small amount of the solid, powdered sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[21]

  • Data Analysis: The final spectrum is automatically ratioed against the background spectrum and presented in terms of absorbance or transmittance. Identify characteristic absorption bands corresponding to the functional groups.

Lipophilicity Determination by RP-HPTLC

Causality: Lipophilicity, often expressed as the partition coefficient (log P), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[22] Reversed-phase thin-layer chromatography (RP-TLC) provides a rapid and reliable method to estimate lipophilicity by measuring the retention of a compound on a non-polar stationary phase.[23] The retention factor is correlated with the compound's lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and move slower.[24]

Protocol: Lipophilicity Estimation via RM₀ Value

  • Plate and Mobile Phase Preparation: Use RP-18 HPTLC plates. Prepare a series of mobile phases consisting of varying concentrations of an organic modifier (e.g., methanol) in an aqueous buffer (e.g., 40-80% methanol in water).

  • Sample Application: Dissolve the compounds in a suitable solvent (e.g., methanol) and spot small volumes onto the HPTLC plate.

  • Chromatographic Development: Develop the plate in a chromatography tank saturated with the chosen mobile phase until the solvent front reaches a predetermined line.

  • Detection and Rf Calculation: Dry the plate and visualize the spots under UV light. Calculate the Rf value for each spot in each mobile phase.

  • RM Calculation and Extrapolation: Convert Rf values to RM values using the formula: RM = log[(1/Rf) - 1]. Plot RM versus the percentage of organic modifier. The y-intercept of this linear plot is the RM₀ value, which is a measure of lipophilicity.[22]

Comparative Data and Structure-Property Discussion

The following table summarizes the expected trends in physicochemical and spectroscopic properties based on the structural modifications in each analog series.

Analog (Modification)Key Structural ChangeExpected Impact on Lipophilicity (cLogP/RM₀)Expected Key Spectroscopic Changes
Series A (C-6)
6-HRemoval of ClDecreaseUpfield shift of aromatic protons in ¹H NMR.
6-FCl to FSlight DecreaseAppearance of C-F coupling in ¹³C NMR.
6-MethylCl to MeSimilar/Slight DecreaseAppearance of a methyl singlet (~2.4 ppm) in ¹H NMR.
Series B (N-1)
N-HIsopropyl to HSignificant DecreaseDisappearance of isopropyl signals in NMR; appearance of N-H proton.
N-MethylIsopropyl to MethylDecreaseIsopropyl signals replaced by a methyl singlet (~3.8 ppm) in ¹H NMR.[20]
N-BenzylIsopropyl to BenzylIncreaseAppearance of new aromatic signals and a benzylic CH₂ singlet in ¹H NMR.
Series C (C-2)
C-2-HMethanol to HIncreaseDisappearance of CH₂OH signals in NMR and O-H stretch in FTIR.
C-2-MethylMethanol to MethylIncreaseCH₂OH signals replaced by a methyl singlet in ¹H NMR; O-H stretch absent in FTIR.
C-2-COOHMethanol to Carboxylic AcidDecreaseAppearance of a very broad O-H stretch in FTIR and a downfield COOH proton in ¹H NMR.

Discussion of Structure-Property Relationships:

  • Impact of the C-6 Substituent: The nature of the substituent at the 6-position directly modulates the electronic character and lipophilicity of the benzimidazole core. Replacing the electron-withdrawing chlorine with a hydrogen atom or a weakly donating methyl group is expected to increase the electron density of the ring system, which would be observable as an upfield shift of the aromatic protons in the ¹H NMR spectrum.[3][25] These changes also significantly alter the molecule's overall polarity and log P value, which is a critical consideration for cell permeability and target engagement.[26]

  • Impact of the N-1 Substituent: The N-1 position is crucial for modulating steric hindrance and lipophilicity.[4] Replacing the bulky isopropyl group with a smaller methyl group would reduce steric crowding around the C-2 position, potentially allowing for more favorable interactions of the C-2 methanol group with a target protein. Conversely, introducing a larger benzyl group would increase both steric bulk and lipophilicity, likely enhancing membrane permeability but possibly hindering binding in a sterically constrained pocket. The absence of an N-1 substituent (N-H) significantly increases polarity and introduces a hydrogen bond donor site, drastically altering the molecule's solubility and interaction profile.

  • Impact of the C-2 Substituent: The C-2 position is a primary vector for interaction with biological targets.[1] The replacement of the hydrogen-bonding methanol group with a simple methyl or hydrogen atom removes this key interacting functionality, which would be expected to abolish biological activities that depend on this interaction. The conversion to a carboxylic acid introduces a strong acidic and hydrogen-bonding group, fundamentally changing the compound's charge state at physiological pH, solubility, and potential interactions.

Conclusion

This guide demonstrates that a systematic, multi-faceted approach to structural analysis is paramount in understanding the nuances of benzimidazole derivatives. By methodically altering substituents at the C-6, N-1, and C-2 positions, we can directly correlate specific structural changes to measurable shifts in physicochemical and spectroscopic properties. The experimental workflows detailed herein provide a robust framework for generating the high-quality, self-validating data necessary for rigorous structure-activity relationship (SAR) studies.[4] These foundational insights are indispensable for the rational design of novel benzimidazole-based compounds with optimized properties for researchers, scientists, and drug development professionals.

References

  • Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents. (n.d.). Open Access Journals - Research and Reviews. [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4223. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Semantic Scholar. [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4223. [Link]

  • Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. [Link]

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol. (n.d.). ChemBK. [Link]

  • Nguyen, H. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

  • Nguyen, H. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]

  • FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). (n.d.). ResearchGate. [Link]

  • API Identification Using FTIR Spectroscopy. (2025). Edinburgh Analytical. [Link]

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • ¹H NMR (a) and ¹³C NMR (b) spectrum of N-alkylated of benzimidazole. (n.d.). ResearchGate. [Link]

  • Thiruvalluvar, A. A., et al. (n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. [Link]

  • Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. (n.d.). RSC Publishing. [Link]

  • Taha, M., et al. (2024). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 17(2), 105527. [Link]

  • How to Identify Functional Groups in FTIR Spectra. (2025). Patsnap Eureka. [Link]

  • Thiruvalluvar, A. A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]

  • Chromatographic behaviour and lipophilicity of some benzimidazole derivatives. (n.d.). ResearchGate. [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library. [Link]

  • Small Molecule Diffraction. (n.d.). Diamond Light Source. [Link]

  • Sârbu, C., Djaković-Sekulić, T., & Perisić-Janjić, N. (2002). Evaluation of lipophilicity of some benzimidazole and benztriazole derivatives by RP HPTLC and PCA. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 739-745. [Link]

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. (2020). Agilent. [Link]

  • POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. (2023). IJNRD. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Functional group profiling of medicinal plants using FTIR spectroscopy. (2025). AIMS Press. [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. (2007). ACS Publications. [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2025). IntechOpen. [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (n.d.). RSC Publishing. [Link]

  • Missioui, M., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine 0.144-hydrate. IUCrData, 8(1). [Link]

  • 6-Chloro-1H-benzimidazole-2-methanol. (n.d.). PubChem. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. (n.d.). SciSpace. [Link]

  • Flieger, J., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 207-220. [Link]

  • Taha, M., et al. (2023). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized heterocyclic compounds requires more than just following a basic Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical'...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized heterocyclic compounds requires more than just following a basic Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's behavior, both at the bench and in the environmental waste cycle.

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol is a halogenated benzimidazole derivative. Because it contains a stable carbon-chlorine bond and a biologically active benzimidazole core, its handling and disposal must be meticulously managed to prevent exposure and comply with stringent environmental regulations regarding halogenated organic waste.

Here is the definitive, self-validating operational and disposal protocol for this compound.

Chemical Identity & Physicochemical Profiling

Before handling any compound, we must establish its physical parameters to dictate our engineering controls.

Table 1: Quantitative Chemical Profile

Property Value / Specification
Chemical Name (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol
CAS Number 1243607-75-1[1]
Molecular Formula C11H13ClN2O[1]
Molecular Weight 224.69 g/mol [1]
Structural Class Halogenated Heterocycle (Benzimidazole derivative)[2]

| Physical State | Solid / Powder |

Mechanistic Hazard Assessment (The "Why")

To build a robust safety culture, we must understand the causality behind the hazards:

  • Biological Activity (The Benzimidazole Core): Benzimidazole derivatives frequently act as pharmacophores that interact with biological targets (e.g., tubulin or kinases). Inhalation or ingestion of the powder can cause acute toxicity, respiratory irritation, and mucous membrane damage[3].

  • Environmental Persistence (The Halogen Atom): The presence of the chlorine atom drastically alters the compound's disposal requirements. Halogenated organic compounds are highly resistant to natural degradation. When incinerated improperly, they release highly corrosive hydrogen chloride (HCl) gas. Therefore, the EPA strictly regulates this as a Halogenated Organic Waste , requiring specialized high-temperature destruction[4][5].

Operational Handling Protocol

Do not treat this as a benign benchtop reagent. Follow this step-by-step methodology to ensure absolute containment during experimental workflows.

Step 1: Engineering Controls

  • Action: Conduct all weighing, transferring, and dissolution inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Rationale: The solid powder form presents a high risk of aerosolization. Draft-free environments prevent the micro-particulates from becoming airborne[3].

Step 2: Personal Protective Equipment (PPE)

  • Action: Don standard laboratory attire (fastened lab coat, full-length pants, closed-toe shoes), splash-proof safety goggles, and double-layered nitrile gloves (minimum thickness 0.11 mm).

  • Rationale: Benzimidazoles can cause skin irritation[3]. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be immediately shed without compromising dermal protection.

Step 3: Anti-Static Transfer

  • Action: Use an anti-static weighing boat and a grounded micro-spatula. If the ambient humidity is low, pass an anti-static ionizer over the workspace before opening the vial.

  • Rationale: Halogenated powders often carry static charges, causing them to "jump" and contaminate the balance enclosure.

Waste Segregation & Disposal Workflows

This is the most critical phase of the compound's lifecycle. Never mix halogenated waste with non-halogenated waste.

Why? Institutional hazardous waste is sent for incineration. Standard incinerators cannot handle halogens. Halogenated waste must be routed to specialized rotary kilns equipped with high-efficiency caustic scrubbers to neutralize the resulting HCl gas[5]. Mixing streams unnecessarily increases the volume of waste requiring this expensive treatment, violating institutional Environmental Health and Safety (EHS) policies[4].

Table 2: Quantitative Waste Thresholds for Segregation

Parameter Threshold / Limit Operational Rationale
Halogen Content > 5% Triggers mandatory classification as Halogenated Waste[4].
Water Content < 20% Excess water severely reduces rotary kiln incineration efficiency[4].

| pH Range | 5.0 - 9.0 | Prevents exothermic acid-base reactions in the closed waste carboy[3]. |

Step-by-Step Disposal Methodology
  • Stream Identification: Determine if your waste is solid (contaminated pipette tips, empty vials, weighing boats) or liquid (the compound dissolved in solvents like DMSO or Methanol).

  • Liquid Segregation: Pour liquid waste into a chemically compatible High-Density Polyethylene (HDPE) carboy specifically designated for Halogenated Solvents . Ensure the water content of the carboy remains below 20%[4].

  • Solid Segregation: Place all contaminated solid consumables into a double-lined, sealable chemical waste bag or a dedicated solid-waste HDPE bucket.

  • Self-Validating Labeling: Affix a hazardous waste tag immediately. You must explicitly write: "Halogenated Organic Waste: Contains (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol". Do not use abbreviations.

  • Storage: Store the sealed waste containers in a vented flammable storage cabinet within a secondary containment tray. Keep strictly away from strong oxidizers, strong acids, and inorganic bases[3].

  • Institutional Transfer: Submit a waste pickup request to your EHS department.

G Start Waste Generation: (6-Chloro-1-isopropyl...) Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder, Consumables) Decision->Solid Dry/Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Dissolved Containment HDPE Primary Containment + Secondary Tray Solid->Containment Halogenated Halogenated Organic Stream (Strictly Segregated) Liquid->Halogenated Contains Cl Halogenated->Containment EHS EHS Institutional Pickup Containment->EHS Incineration High-Temp Rotary Kiln with Caustic Scrubbing EHS->Incineration

Fig 1: Halogenated waste segregation and disposal routing workflow.

Emergency Spill & Decontamination Protocol

In the event of a benchtop spill, follow this self-validating cleanup protocol to ensure zero residual contamination:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Contain (Do NOT Dry Sweep): Never use a brush and dustpan for the dry powder, as this will aerosolize the active pharmaceutical ingredient[3]. Instead, dampen a spill pad with a compatible solvent (e.g., dilute ethanol or water) and gently lay it over the powder to trap it.

  • Decontaminate: Wipe the area inward from the edges to the center. Wash the surface with a mild detergent solution, followed by a final water rinse.

  • Dispose: Place all cleanup materials (pads, gloves, paper towels) into the Solid Halogenated Waste stream.

References

  • (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol - ChemBK. ChemBK. URL:[Link]

  • UWO Guide to Classifying Unwanted Materials. UW Oshkosh. URL: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol
Reactant of Route 2
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol
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